CYN 154806
Description
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Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVTSXTFYXNSG-HDNDNHAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N12O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CYN 154806
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYN 154806 is a potent and highly selective synthetic cyclic octapeptide that acts as an antagonist of the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information presented is supported by quantitative data from key experimental studies, for which detailed methodologies are provided. Visual diagrams are included to illustrate the core signaling cascades and experimental workflows.
Core Mechanism of Action: Selective sst2 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism at the sst2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] By binding to the sst2 receptor with high affinity, this compound effectively blocks the binding of the endogenous ligand, somatostatin (SRIF), and other sst2 agonists. This blockade prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways.
It is important to note that while this compound is predominantly characterized as an antagonist, some studies have shown that certain forms of the compound (specifically the L-Tyr8 isoform) may exhibit partial or full agonism in specific functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation.[3] However, in assays measuring more proximal receptor activation events like GTPγS binding, it behaves as a silent antagonist.[3] The D-Tyr8 form of this compound generally displays lower intrinsic activity and greater selectivity for the sst2 receptor.[3]
Quantitative Data: Binding Affinity and Functional Potency
The selectivity of this compound for the human sst2 receptor has been quantified in numerous studies using radioligand binding and functional assays. The data consistently demonstrate a significantly higher affinity for sst2 compared to other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).
| Parameter | Receptor Subtype | Value | Reference |
| pIC50 | Human sst1 | 5.41 | [1][2] |
| Human sst2 | 8.58 | [1][2] | |
| Human sst3 | 6.07 | [1][2] | |
| Human sst4 | 5.76 | [1][2] | |
| Human sst5 | 6.48 | [1][2] | |
| pKD | Human sst2 | 8.14 - 8.89 | [3] |
| pKB (GTPγS Binding) | Human sst2 | 7.81 | [1] |
| Rat sst2(a) | 7.68 | [1] | |
| Rat sst2(b) | 7.96 | [1] | |
| pKB (Extracellular Acidification) | Human sst2 | 7.92 | [1][4] |
Downstream Signaling Pathways Modulated by this compound
Activation of the sst2 receptor by an agonist initiates a cascade of intracellular events. By blocking this activation, this compound prevents these downstream effects. The primary signaling pathway affected is the inhibition of adenylyl cyclase via an inhibitory G-protein (Gαi).
Beyond the canonical adenylyl cyclase pathway, sst2 receptor activation can also lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[5][6] These PTPs can dephosphorylate various signaling molecules, including those involved in cell growth and proliferation pathways like the MAP kinase cascade. By blocking the sst2 receptor, this compound also prevents the activation of these PTP-mediated pathways.
Experimental Protocols
The characterization of this compound has relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the sst2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human sst2 receptor are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled sst2 agonist, such as [125I]-[Tyr11]-SRIF.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sst2 agonist.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
[35S]-GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation.
Methodology:
-
Membrane Preparation:
-
Cell membranes from sst2-expressing cells are prepared as described for the radioligand binding assay.
-
-
Assay Procedure:
-
Membranes are incubated in a buffer containing [35S]-GTPγS, a non-hydrolyzable analog of GTP.
-
To measure the antagonist effect of this compound, the membranes are pre-incubated with various concentrations of the compound.
-
An sst2 agonist (e.g., SRIF) is then added to stimulate G-protein activation.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Separation and Detection:
-
The reaction is stopped by rapid filtration, and the amount of [35S]-GTPγS bound to the G-proteins on the membranes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-stimulated [35S]-GTPγS binding is used to determine its antagonist potency (pKB).
-
cAMP Accumulation Assay
This assay assesses the functional consequence of sst2 receptor activation on its primary downstream effector, adenylyl cyclase.
Methodology:
-
Cell Culture:
-
Whole sst2-expressing cells (e.g., CHO-K1) are used for this assay.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of this compound.
-
An sst2 agonist (e.g., SRIF) is added in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable decrease in cAMP levels.
-
The incubation is carried out for a defined period at 37°C.
-
-
Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a variety of methods, such as a competitive immunoassay with a labeled cAMP tracer (e.g., HTRF or ELISA-based kits).
-
-
Data Analysis:
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the somatostatin receptor subtype 2. Its mechanism of action involves the direct blockade of the sst2 receptor, thereby inhibiting the downstream signaling cascades initiated by endogenous somatostatin. The high selectivity of this compound for the sst2 receptor makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor subtype and a potential lead compound for the development of therapeutic agents targeting sst2-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the somatostatin receptor sst2 on growth factor signal cascades in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
CYN 154806: A Comprehensive Technical Guide to a Selective sst2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYN 154806 is a potent and selective synthetic cyclic octapeptide antagonist of the somatostatin receptor subtype 2 (sst2). This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and pharmacological profile. Detailed summaries of its binding affinities and functional activities are presented, alongside methodologies for key experimental procedures. Furthermore, this guide visualizes the intricate sst2 receptor signaling pathway and a representative experimental workflow for antagonist characterization, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
Somatostatin, a naturally occurring cyclic peptide hormone, exerts a wide range of physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5. The sst2 receptor subtype is of particular interest due to its significant role in regulating the secretion of various hormones, including growth hormone and insulin, and its involvement in neurotransmission and cell proliferation. Consequently, selective antagonists for the sst2 receptor, such as this compound, are invaluable tools for elucidating the physiological functions of this receptor and hold therapeutic potential for various pathologies.
This compound has been extensively characterized as a high-affinity and selective antagonist for the sst2 receptor. However, it is crucial to note that under certain experimental conditions, it can exhibit partial agonist activity, a factor that researchers must consider in the interpretation of their results.
Chemical and Physical Properties
This compound is a synthetic cyclic octapeptide with the following key properties:
| Property | Value |
| Chemical Name | Ac-4-nitro-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2 |
| Molecular Formula | C56H68N12O14S2 |
| Molecular Weight | 1197.35 g/mol [1] |
| CAS Number | 183658-72-2[1][2][3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (up to 1 mg/ml)[1] |
Pharmacological Profile
Binding Affinity
This compound displays a high affinity and selectivity for the human sst2 receptor over other somatostatin receptor subtypes. The binding affinities, expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the table below. A higher pIC50 value indicates a greater binding affinity.
| Receptor Subtype | pIC50 | Reference |
| Human sst2 | 8.58 | [4][5][6] |
| Human sst1 | 5.41 | [4][5][6] |
| Human sst3 | 6.07 | [4][5][6] |
| Human sst4 | 5.76 | [4][5][6] |
| Human sst5 | 6.48 | [4][5][6] |
Functional Activity
This compound acts as a competitive antagonist at the sst2 receptor, effectively blocking the actions of somatostatin and other sst2 agonists. Its antagonist properties have been demonstrated in various functional assays.
| Assay | Effect of this compound | pKB / pA2 |
| SRIF-induced Extracellular Acidification | Inhibition | 7.92 |
| SRIF-induced [35S]GTPγS Binding | Blockade | 7.81 |
It is important to recognize that in some cellular systems, this compound can display partial agonist activity, for instance, by causing a modest stimulation of GTPγS binding in the absence of an agonist.
Mechanism of Action
The sst2 receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist like somatostatin, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. This initiates a cascade of intracellular signaling events. This compound exerts its antagonist effect by binding to the sst2 receptor and preventing this agonist-induced conformational change, thereby inhibiting downstream signaling.
sst2 Receptor Signaling Pathway
Caption: sst2 Receptor Signaling Cascade.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the interaction of this compound with the sst2 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the sst2 receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for the sst2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled sst2 receptor agonist or antagonist (e.g., [125I]-Somatostatin)
-
This compound
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to block agonist-induced G protein activation.
Objective: To determine the potency of this compound as an antagonist of sst2 receptor-mediated G protein activation.
Materials:
-
Cell membranes expressing the sst2 receptor
-
[35S]GTPγS (a non-hydrolyzable GTP analog)
-
sst2 receptor agonist (e.g., Somatostatin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Incubation: Add the sst2 agonist and [35S]GTPγS to initiate the reaction.
-
Incubate at 30°C for 60 minutes to allow for [35S]GTPγS binding to activated G proteins.
-
Termination and Detection:
-
SPA method: Add SPA beads and measure the signal using a suitable microplate reader.
-
Filtration method: Terminate the reaction by rapid filtration through glass fiber filters, wash, and measure radioactivity as in the radioligand binding assay.
-
-
Data Analysis: Plot the stimulation of [35S]GTPγS binding against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the antagonist's potency (pA2 or pKB) from the rightward shift of the agonist dose-response curve.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for sst2 Antagonist Evaluation.
In Vivo Applications
This compound has been utilized in various in vivo studies to investigate the physiological roles of the sst2 receptor. For example, it has been shown to antagonize the inhibitory effects of somatostatin on growth hormone and insulin secretion.
Example In Vivo Study: Effect on Growth Hormone Secretion in Rats
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Animal Model: Male Sprague-Dawley rats.
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Procedure:
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Animals are anesthetized and a baseline blood sample is collected.
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This compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a pre-determined time, a growth hormone-releasing hormone (GHRH) challenge is administered to stimulate GH secretion.
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Serial blood samples are collected at various time points post-GHRH administration.
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Plasma growth hormone levels are measured using a specific radioimmunoassay (RIA) or ELISA.
-
-
Expected Outcome: this compound is expected to block the inhibitory effect of endogenous somatostatin, leading to an enhanced GHRH-stimulated GH release compared to control animals.
Conclusion
This compound is a cornerstone pharmacological tool for the study of the sst2 receptor. Its high affinity and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it an indispensable compound for researchers investigating the multifaceted roles of somatostatin signaling. This technical guide provides a comprehensive overview of its properties and the methodologies for its characterization, serving as a valuable resource for the scientific community. When using this compound, it is imperative to be mindful of its potential for partial agonism in certain contexts to ensure accurate experimental interpretation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 4. This compound|CAS 183658-72-2|DC Chemicals [dcchemicals.com]
- 5. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
An In-depth Technical Guide to CYN 154806: A Potent and Selective Somatostatin Receptor 2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a synthetic cyclic octapeptide that has emerged as a critical tool in the study of somatostatin receptor subtype 2 (sst2). Its high potency and selectivity as an antagonist for the sst2 receptor have made it an invaluable molecular probe for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support researchers and professionals in drug development and related scientific fields.
Chemical Structure and Properties
This compound is a structurally complex cyclic peptide. Its specific amino acid sequence and modifications are crucial for its high-affinity binding to the sst2 receptor.
Chemical Structure: The sequence of this compound is Ac-(4-nitro)Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2, with a disulfide bridge between the two cysteine residues.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₅₆H₆₈N₁₂O₁₄S₂ |
| Molecular Weight | 1197.35 g/mol |
| CAS Number | 183658-72-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO |
| Purity | Typically >95% (as determined by HPLC) |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Properties
This compound is a potent and selective competitive antagonist of the somatostatin sst2 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Receptor Binding Affinity:
The binding affinity of this compound for various human somatostatin receptor subtypes is summarized below. The pIC₅₀ value represents the negative logarithm of the concentration of the antagonist that inhibits 50% of the specific binding of a radioligand.
| Receptor Subtype | pIC₅₀ |
| sst1 | 5.41 |
| sst2 | 8.58 |
| sst3 | 6.07 |
| sst4 | 5.76 |
| sst5 | 6.48 |
As the data indicates, this compound exhibits significantly higher affinity for the sst2 receptor compared to other subtypes, demonstrating its selectivity.
Functional Antagonism:
The antagonist activity of this compound has been confirmed in functional assays that measure the downstream signaling events following receptor activation. The pKₑ value represents the negative logarithm of the equilibrium dissociation constant of the antagonist.
| Assay | Cell Line | Receptor | pKₑ |
| Inhibition of SRIF-induced Extracellular Acidification | CHO-K1 | Human sst2 | 7.92 |
| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Human sst2 | 7.81 |
| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Rat sst2(a) | 7.68 |
| Inhibition of SRIF-induced [³⁵S]GTPγS Binding | CHO-K1 | Rat sst2(b) | 7.96 |
These results confirm that this compound effectively blocks the functional response mediated by the sst2 receptor upon stimulation by its natural ligand, somatostatin (SRIF).
Signaling Pathways
The sst2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by somatostatin, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.
CYN 154806: A Comprehensive Technical Guide to a Pioneering SSTR2 Antagonist
Abstract
CYN 154806 is a potent and selective somatostatin receptor subtype 2 (SSTR2) antagonist that has played a important role in the study of somatostatin signaling. As a cyclic octapeptide, its discovery was a key step in the development of tools to probe the physiological functions of the SSTR2 receptor. This document provides a detailed overview of the discovery, history, and pharmacological profile of this compound. It includes a compilation of its binding affinity and functional data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this seminal SSTR2 antagonist.
Discovery and History
This compound was one of the first potent and selective peptide antagonists developed for the SSTR2 receptor. Its discovery was reported by Bass and colleagues in 1996 in a paper detailing the identification and characterization of novel somatostatin antagonists. This work was a significant advancement, as previously available somatostatin analogs were primarily agonists. The development of a selective antagonist allowed for the specific blockade of SSTR2-mediated effects, enabling a more precise dissection of the receptor's role in various physiological processes.
Subsequent characterization by Feniuk and colleagues in 2000 further solidified the pharmacological profile of this compound, demonstrating its high affinity and selectivity for the SSTR2 receptor in a variety of functional assays.[1] These seminal studies established this compound as a valuable research tool for investigating the therapeutic potential of SSTR2 antagonism.
Chemical Properties
This compound is a cyclic octapeptide with the following sequence: Ac-4-NO2-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2.[2]
| Property | Value |
| Molecular Formula | C56H68N12O14S2 |
| Molecular Weight | 1197.35 g/mol [3] |
| Structure | Cyclic octapeptide[4][5] |
| Purity | ≥95%[3] |
| Solubility | Soluble to 1 mg/ml in water[3] |
| Storage | Store at -20°C[3] |
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at the SSTR2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, somatostatin (SRIF), and other SSTR2 agonists. The SSTR2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this activation, this compound prevents the downstream signaling cascade initiated by SSTR2 agonists.
Pharmacological Data
The binding affinity and functional antagonism of this compound have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | pIC50 | Reference |
| sst1 | 5.41 | [3][4][5][6] |
| sst2 | 8.58 | [3][4][5][6] |
| sst3 | 6.07 | [3][4][5][6] |
| sst4 | 5.76 | [3][4][5][6] |
| sst5 | 6.48 | [3][4][5][6] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line/Tissue | Receptor | pKB | Reference |
| SRIF-induced increases in extracellular acidification (EAR) | CHO-K1 cells | Human sst2 | 7.92 | [1][4] |
| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Human sst2 | 7.81 | [1][4] |
| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Rat sst2(a) | 7.68 | [1][4] |
| SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes | Rat sst2(b) | 7.96 | [1][4] |
| SRIF-induced inhibition of neurogenic contractions | Rat vas deferens | Endogenous | 7.79 | [1] |
| SRIF-induced inhibition of neurogenic contractions | Guinea-pig ileum | Endogenous | 7.49 | [1] |
It is important to note that some studies have suggested that this compound may exhibit partial agonist activity under certain experimental conditions, particularly at the inhibition of forskolin-stimulated cAMP accumulation.[2] The D-Tyr form of the molecule is reported to have lower intrinsic activity and greater selectivity for the SSTR2 receptor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is a generalized procedure based on the methods described in the initial characterization of this compound.
Objective: To determine the binding affinity (pIC50) of this compound for somatostatin receptor subtypes.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human recombinant sst1, sst2, sst3, sst4, or sst5 receptors.
-
Radioligand: [125I]-[Tyr11]-SRIF.
-
This compound.
-
Binding buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 200 mg/L bacitracin, 10 mg/L aprotinin, and 10 mg/L leupeptin.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution, and 50 µL of the radioligand solution (final concentration ~0.1 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate the plate at 25°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to pIC50 (-log(IC50)).
[35S]-GTPγS Binding Assay
This protocol is a generalized procedure to measure the functional antagonist activity of this compound.
Objective: To determine the ability of this compound to block agonist-induced G-protein activation.
Materials:
-
Cell membranes from CHO-K1 cells expressing the sst2 receptor.
-
[35S]-GTPγS.
-
Somatostatin (SRIF) as the agonist.
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.
-
Scintillation fluid and counter.
Procedure:
-
Prepare various concentrations of this compound.
-
Pre-incubate the cell membranes (10-20 µg of protein) with the desired concentration of this compound for 15 minutes at 30°C in the assay buffer.
-
Add a fixed concentration of SRIF (e.g., the EC50 concentration for stimulating [35S]-GTPγS binding).
-
Initiate the binding reaction by adding [35S]-GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Basal binding is determined in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the pKB value, a measure of the antagonist's potency.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the SSTR2 receptor and the antagonistic action of this compound.
Caption: SSTR2 signaling pathway and the inhibitory effect of this compound.
Experimental Workflows
The following diagram outlines the workflow for determining the antagonist properties of this compound.
Caption: Workflow for the pharmacological characterization of this compound.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
CYN 154806: A Comprehensive Technical Guide to its Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806, a synthetic cyclic octapeptide, has emerged as a critical pharmacological tool for studying the physiological and pathological roles of somatostatin receptors (SSTRs). Its high affinity and selectivity, particularly for the sst2 subtype, have made it an invaluable antagonist in various research contexts. This technical guide provides an in-depth analysis of the binding affinity of this compound for the five human somatostatin receptor subtypes (sst1-sst5), complete with detailed experimental protocols and visual representations of associated signaling pathways and workflows.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for human recombinant somatostatin receptors is most potent and selective for the sst2 subtype.[1][2][3][4][5][6] The compound demonstrates significantly lower affinity for sst1, sst3, sst4, and sst5 receptors.[1][2][3][4][5][6] The binding profile of this compound is summarized in the table below, with data compiled from radioligand binding studies. It is important to note that while primarily characterized as an antagonist, this compound has demonstrated partial agonist activity in certain functional assays, such as cAMP accumulation.[7]
| Receptor Subtype | pIC50 | pKD | Reference |
| sst1 | 5.41 | - | [1][2][3] |
| sst2 | 8.58 | 8.14 - 8.89 | [1][2][3][7][8] |
| sst3 | 6.07 | - | [1][2][3] |
| sst4 | 5.76 | - | [1][2][3] |
| sst5 | 6.48 | High Affinity* | [1][2][3][7] |
*High affinity for sst5 receptors was noted, particularly for the L-Tyr8 isoform of this compound, with an affinity that can be higher than for sst2 in certain assay conditions.[7]
Experimental Protocols
The characterization of this compound binding affinity and functional activity relies on a suite of well-established in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay for Somatostatin Receptors
This assay is fundamental for determining the binding affinity (IC50, Ki, pIC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Cells (e.g., CHO-K1) stably expressing one of the human somatostatin receptor subtypes (sst1-sst5) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
-
-
Incubation:
-
In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [125I]-[Tyr11]-SRIF) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., somatostatin).
-
The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The pIC50 is calculated as the negative logarithm of the IC50. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the somatostatin receptors. It is used to differentiate between agonist and antagonist activity. This compound has been shown to act as an antagonist in this assay for the sst2 receptor.[1]
Workflow:
Methodology:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the somatostatin receptor of interest.
-
-
Incubation:
-
The membranes are incubated in an assay buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and MgCl2.
-
To measure antagonist activity, the membranes are incubated with a known somatostatin receptor agonist (e.g., SRIF) in the presence of varying concentrations of this compound.
-
Basal binding is measured in the absence of any agonist.
-
-
Filtration and Scintillation Counting:
-
The procedure is identical to the radioligand binding assay, where the mixture is filtered, washed, and the bound [35S]GTPγS is quantified.
-
-
Data Analysis:
-
An increase in [35S]GTPγS binding upon addition of an agonist indicates receptor activation.
-
The ability of this compound to inhibit this agonist-induced increase in [35S]GTPγS binding confirms its antagonist activity. The pKB (antagonist dissociation constant) can be calculated from this data.
-
Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
This compound is a potent and selective antagonist of the somatostatin sst2 receptor, with well-characterized binding affinities across all five receptor subtypes. Its utility in dissecting the roles of sst2 in various physiological and disease states is well-established. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Careful consideration of its partial agonist activity in certain contexts is crucial for the accurate interpretation of experimental results.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Whole-cell radioligand saturation binding [protocols.io]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Stereoisomeric Activity of CYN 154806
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a synthetic cyclic octapeptide that has been investigated for its properties as a somatostatin receptor antagonist, with a particular focus on the sst2 subtype. As with many complex synthetic molecules, the stereochemistry of its constituent amino acids can significantly influence its biological activity. This technical guide provides an in-depth analysis of the D- and L-isomers of this compound, specifically focusing on the stereocenter at the Tyrosine-8 position (Tyr8). The differential activity of these isomers is critical for understanding their pharmacological profiles and for the rational design of selective somatostatin receptor modulators.
This document summarizes the available quantitative data, details the experimental protocols used for characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data comparing the binding affinities and functional activities of the D-Tyr8 and L-Tyr8 isomers of this compound at various somatostatin receptor subtypes.
Table 1: Radioligand Binding Affinities of this compound Isomers [1]
| Isomer | Receptor Subtype | Radioligand | pKD |
| D-Tyr8 | sst2 | [125I]LTT-SRIF-28 | 8.89 |
| L-Tyr8 | sst2 | [125I]LTT-SRIF-28 | 8.14 |
| D-Tyr8 | sst2 | [125I][Tyr10]cortistatin-14 | 8.61 |
| L-Tyr8 | sst2 | [125I][Tyr10]cortistatin-14 | 8.44 |
| D-Tyr8 | sst5 | [125I]CGP 23996 | <7 |
| L-Tyr8 | sst5 | [125I]CGP 23996 | 8.5 |
| D-Tyr8 | sst1, sst3, sst4 | Various | 40- to 4500-fold lower than sst2 |
| L-Tyr8 | sst1, sst3, sst4 | Various | 40- to 4500-fold lower than sst2 |
Table 2: Functional Activity of this compound Isomers at the Human sst2 Receptor [1]
| Assay | Parameter | D-Tyr8 Isomer | L-Tyr8 Isomer |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | pEC50 | 7.73 | 7.73 |
| Emax (%) | 78 | 104 | |
| Serum Response Element (SRE)-Driven Luciferase Expression | pEC50 | 8.16 | 7.85 |
| Emax (%) | 29 | 50 | |
| [35S]GTPγS Binding | pKB (Antagonist) | 7.50 | 6.88 |
| Agonism | None Observed | None Observed | |
| Inhibition of Neurotransmission (Guinea-Pig Ileum) | pEC50 | - | 8.23 |
| Emax (%) | Devoid of Agonism | 32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound D- and L-isomer activity. These protocols are based on the information provided in the study by Nunn et al. (2003) and supplemented with standard laboratory practices for these assays.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (pKD) of the D- and L-isomers of this compound for human somatostatin receptors.
Materials:
-
Cell lines: Chinese hamster lung fibroblast (CCL39) and Chinese hamster ovary (CHO) cells stably expressing human somatostatin receptors (hsst1-5).
-
Radioligands: [125I]LTT-SRIF-28, [125I][Tyr10]cortistatin-14, [125I]CGP 23996, and [125I][Tyr3]octreotide.
-
Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.
-
Binding buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (D- or L-isomer of this compound) and a constant amount of cell membrane preparation.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The pKD is then calculated from the IC50 value.
Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To assess the functional activity (agonism) of the this compound isomers by measuring their ability to inhibit adenylyl cyclase activity.
Materials:
-
CHO cells expressing human sst2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the CHO-hsst2 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compounds for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
Serum Response Element (SRE)-Driven Luciferase Expression Assay
Objective: To measure the ability of the this compound isomers to activate signaling pathways that lead to the transcription of a reporter gene under the control of the Serum Response Element.
Materials:
-
CHO cells expressing human sst2 receptors.
-
A plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the SRE.
-
A control plasmid containing the Renilla luciferase gene for normalization.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the CHO-hsst2 cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Seeding: After transfection, seed the cells into 96-well plates.
-
Treatment: Treat the cells with increasing concentrations of the D- or L-isomer of this compound.
-
Incubation: Incubate the plates for a period sufficient to allow for gene expression (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the test compound concentration to determine pEC50 and Emax.
[35S]GTPγS Binding Assay
Objective: To determine the ability of the this compound isomers to act as agonists or antagonists by measuring their effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Membranes from CHO cells expressing human sst2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test compounds: D-Tyr8 and L-Tyr8 isomers of this compound.
-
Somatostatin (as a reference agonist).
-
Assay buffer (typically containing Tris-HCl, MgCl2, and NaCl).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [35S]GTPγS and GDP.
-
Agonist Mode: To test for agonist activity, add increasing concentrations of the D- or L-isomer of this compound.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with increasing concentrations of the D- or L-isomer of this compound, followed by the addition of a fixed concentration of a known sst2 agonist (e.g., somatostatin).
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: For agonist activity, determine the pEC50 and Emax. For antagonist activity, determine the pKB from the shift in the agonist concentration-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: sst2 Receptor Signaling Pathway.
Caption: Experimental Workflows.
Discussion
The data clearly demonstrate that the stereochemistry at the Tyr8 position of this compound has a profound impact on its pharmacological profile.
-
Binding Affinity: Both the D- and L-isomers exhibit high affinity for the sst2 receptor, with the D-isomer generally showing slightly higher affinity depending on the radioligand used.[1] A significant difference is observed at the sst5 receptor, where the L-isomer displays high affinity, while the D-isomer's affinity is considerably lower.[1] This suggests that the D-isomer is more selective for the sst2 receptor over the sst5 receptor.
-
Functional Activity: In functional assays, the differences between the isomers are more pronounced.
-
cAMP Accumulation: Both isomers act as full agonists in inhibiting forskolin-stimulated cAMP accumulation, with the L-isomer showing slightly higher efficacy (Emax).[1]
-
Luciferase Expression: In the SRE-driven luciferase assay, both isomers behave as partial agonists, with the L-isomer demonstrating greater efficacy than the D-isomer.[1]
-
GTPγS Binding: Interestingly, in the [35S]GTPγS binding assay, neither isomer showed any agonist activity. Instead, they acted as antagonists, with the D-isomer being more potent (higher pKB) than the L-isomer.[1]
-
Tissue-based Assay: In the guinea-pig ileum, a more physiologically relevant system, the L-isomer displayed marked agonism, while the D-isomer was devoid of agonist activity.[1]
-
Conclusion
The D-Tyr8 and L-Tyr8 isomers of this compound exhibit distinct pharmacological profiles. The D-isomer demonstrates greater selectivity for the sst2 receptor over the sst5 receptor and possesses lower intrinsic agonist activity, particularly in native tissues.[1] In contrast, the L-isomer shows high affinity for both sst2 and sst5 receptors and displays more pronounced agonist properties in several functional assays.[1]
These findings are crucial for the use of this compound as a research tool. The D-Tyr8 isomer appears to be a more reliable sst2 receptor antagonist due to its higher selectivity and lower intrinsic activity.[1] This highlights the critical importance of stereochemistry in drug design and the need for careful characterization of individual isomers to understand their true pharmacological effects. Researchers and drug development professionals should consider these differences when utilizing or developing analogs of this compound for therapeutic or investigational purposes.
References
CYN 154806: A Technical Guide to its Role in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of CYN 154806, a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2). It details the compound's mechanism of action, its influence on key cell signaling pathways, and provides relevant quantitative data and experimental methodologies for its study.
Introduction to this compound
This compound is a synthetic cyclic octapeptide that has been instrumental in elucidating the physiological and pathological roles of the somatostatin sst2 receptor.[1][2] As a highly selective antagonist, it effectively blocks the binding of the endogenous ligand, somatostatin (SRIF), and its analogs to the sst2 receptor, thereby inhibiting downstream signaling cascades.[2][3] Its selectivity makes it a critical tool for differentiating the functions of sst2 from other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).[1][3]
Mechanism of Action
The primary mechanism of action for this compound is competitive antagonism at the sst2 receptor. The sst2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by somatostatin, couples to inhibitory G proteins (Gi/o). This activation triggers a cascade of intracellular events. This compound prevents the initiation of this cascade by occupying the receptor's binding site without inducing the conformational change necessary for G protein activation.[2]
However, it is important to note that under certain experimental conditions, particularly in recombinant systems, this compound can exhibit partial agonist activity.[4] For instance, studies have shown it can act as a full agonist in inhibiting forskolin-stimulated cAMP accumulation and as a partial agonist for serum response element-driven luciferase expression.[4] This highlights the need for careful interpretation of data generated using this compound.
Core Signaling Pathways Modulated by this compound
By blocking the sst2 receptor, this compound influences several critical signaling pathways.
Adenylyl Cyclase / cAMP Pathway
The canonical pathway initiated by sst2 activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[5][6] This leads to a decrease in intracellular cAMP levels. This compound antagonizes this effect, preventing somatostatin-induced reduction of cAMP. This has profound effects on cAMP-dependent protein kinase (PKA) activity and the phosphorylation of its downstream targets.[5]
Caption: sst2 receptor signaling pathway and its inhibition by this compound.
Ion Channel Modulation and Intracellular Calcium ([Ca2+]i)
The sst2 receptor, via its G protein coupling, modulates the activity of various ion channels. It typically activates certain potassium (K+) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium channels (L-type), which reduces calcium influx.[5][7] This reduction in cytosolic free calcium is a key mechanism by which somatostatin inhibits hormone secretion and neurotransmitter release.[5][7]
This compound blocks these effects. In pituitary tumor cells, for example, pretreatment with this compound abolishes the ability of somatostatin to decrease basal [Ca2+]i and inhibit forskolin-induced Ca2+ entry.[5] Studies in cone photoreceptors have also shown that sst2 activation can mobilize intracellular Ca2+ stores via a phospholipase C (PLC) dependent pathway, an effect that would be blocked by this compound.[8]
Caption: this compound blocks sst2-mediated modulation of ion channels.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The sst2 receptor can also influence cell growth and proliferation through the MAPK/ERK pathway.[9][10] The specific effect (activation or inhibition) can be cell-type dependent. By antagonizing the sst2 receptor, this compound can prevent somatostatin-mediated effects on this crucial signaling cascade, which regulates processes like cell proliferation, differentiation, and apoptosis.[9]
Nitric Oxide (NO) / cGMP Pathway
In some tissues, such as the retina, the sst2 receptor signals through a nitric oxide (NO)/cyclic GMP (cGMP) pathway.[11] this compound has been shown to block the increase in NO production induced by somatostatin and sst2-selective agonists in these systems.[11]
Quantitative Data Summary
This compound exhibits high affinity and selectivity for the sst2 receptor across different species. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Binding Affinity of this compound at Human Recombinant Somatostatin Receptors
| Receptor Subtype | pIC50 | Selectivity vs. sst2 (fold) |
| sst2 | 8.58 | - |
| sst1 | 5.41 | ~1479 |
| sst3 | 6.07 | ~324 |
| sst4 | 5.76 | ~661 |
| sst5 | 6.48 | ~126 |
| Data sourced from MedChemExpress, Tocris Bioscience.[1][3] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Cell/Tissue System | Receptor | pKB / pA2 |
| [35S]GTPγS Binding | CHO-K1 cells | Human sst2 | 7.81 |
| [35S]GTPγS Binding | CHO-K1 cells | Rat sst2(a) | 7.68 |
| [35S]GTPγS Binding | CHO-K1 cells | Rat sst2(b) | 7.96 |
| Extracellular Acidification | CHO-K1 cells | Human sst2 | 7.92 |
| Inhibition of Neurogenic Contractions | Rat Vas Deferens | Endogenous sst2 | 7.79 |
| Inhibition of Neurogenic Contractions | Guinea-pig Ileum | Endogenous sst2 | 7.49 |
| Data sourced from Feniuk W, et al. (2000).[2] |
Table 3: Agonist/Antagonist Profile in Different Functional Assays (CHO cells expressing hsst2)
| Assay | Compound Form | Activity | pEC50 / pKB | Max Effect (Emax) |
| cAMP Accumulation (Inhibition) | L-Tyr8 | Full Agonist | 7.73 | 104% |
| cAMP Accumulation (Inhibition) | D-Tyr8 | Full Agonist | 7.73 | 78% |
| Luciferase Expression (SRE) | L-Tyr8 | Partial Agonist | 7.85 | 50% |
| Luciferase Expression (SRE) | D-Tyr8 | Partial Agonist | 8.16 | 29% |
| [35S]GTPγS Binding | L-Tyr8 | Antagonist | 6.88 | No agonism |
| [35S]GTPγS Binding | D-Tyr8 | Antagonist | 7.50 | No agonism |
| Data sourced from Nunn C, et al. (2003).[4] |
Detailed Experimental Protocols
The characterization of this compound has relied on several key in vitro assays.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the binding affinity (IC50) of this compound for somatostatin receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human recombinant sst2 receptors (or other subtypes).[2]
-
Radioligand: [125I]-[Tyr11]-SRIF.[2]
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 0.2% BSA, and protease inhibitors).
-
Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).
-
Glass fiber filters and a cell harvester.
-
Gamma counter.
-
-
Procedure:
-
Incubate cell membranes (10-20 µg protein) with a fixed concentration of [125I]-[Tyr11]-SRIF.
-
Add increasing concentrations of this compound to competition tubes.
-
Incubate at 25°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Objective: To assess the antagonist properties of this compound by measuring its ability to block agonist-induced G protein activation.[2]
-
Materials:
-
Cell membranes expressing sst2 receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist (e.g., somatostatin-14).
-
Antagonist (this compound).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 1 µM GDP, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with various concentrations of this compound for 15-30 minutes.
-
Add a fixed, sub-maximal concentration of the agonist (somatostatin).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure bound [35S]GTPγS by liquid scintillation counting.
-
Data are analyzed using Schild regression to determine the pKB value for the antagonist.
-
Caption: Experimental workflow for a [35S]GTPγS functional antagonist assay.
Intracellular Calcium Measurement
This assay measures changes in cytosolic calcium concentration in live cells.
-
Objective: To determine if this compound can block agonist-induced changes in [Ca2+]i.[5]
-
Materials:
-
Live cells expressing sst2 receptors (e.g., GC pituitary tumor cells).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Physiological salt solution.
-
Agonist (somatostatin) and Antagonist (this compound).
-
Fluorescence imaging system or fluorimeter.
-
-
Procedure:
-
Load cells with Fura-2 AM dye.
-
Wash cells to remove extracellular dye.
-
Place cells on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence recording.
-
Pre-treat cells with this compound for a defined period (e.g., 30 minutes).[5]
-
Apply the agonist (somatostatin) and continue recording fluorescence changes.
-
The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340/380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.
-
Compare the agonist response in the presence and absence of this compound.
-
Conclusion
This compound is a cornerstone pharmacological tool for investigating sst2 receptor function. Its high potency and selectivity allow for the precise dissection of sst2-mediated signaling pathways, including the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of MAPK activity. While its potential for partial agonism requires consideration, it remains an invaluable antagonist for studying the diverse roles of somatostatin in health and disease, from neurobiology to endocrinology and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STIM1 activation of adenylyl cyclase 6 connects Ca2+ and cAMP signaling during melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of somatostatin on intracellular calcium concentration in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Somatostatin-14 on L-Type Voltage-Gated Calcium Channels in Cultured Cone Photoreceptors Requires Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CYN 154806: A Technical Guide for Studying Somatostatin Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). This cyclic octapeptide has become an invaluable tool for researchers investigating the physiological and pathological roles of the sst2 receptor. Its high affinity and selectivity allow for precise interrogation of sst2-mediated signaling pathways, making it a cornerstone in studies ranging from neuroscience to oncology. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates. The paradoxical agonist activity observed in some experimental systems will also be discussed, providing a nuanced understanding of this complex pharmacological tool.
Pharmacological Profile of this compound
This compound is a synthetic cyclic octapeptide with the sequence Ac-4NO2-Phe-c(DCys-Tyr-DTrp-Lys-Thr-Cys)-DTyr-NH2. It is a potent and selective competitive antagonist of the sst2 receptor, exhibiting significantly lower affinity for other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5)[1][2][3][4]. The selectivity for the sst2 receptor makes it a precise tool for isolating and studying the functions of this specific receptor subtype.
Interestingly, while primarily classified as an antagonist, this compound has been shown to exhibit partial or even full agonist activity in certain experimental contexts, particularly the L-Tyr8 stereoisomer. This dual functionality is assay-dependent and highlights the complexity of its interaction with the sst2 receptor[5]. For instance, in assays measuring the inhibition of forskolin-stimulated cAMP accumulation, both L- and D-Tyr8 forms of this compound can act as full agonists[5]. However, in [35S]GTPγS binding assays, they behave as silent antagonists[5]. This highlights the importance of selecting the appropriate assay to study the specific aspects of sst2 receptor function.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and its stereoisomers for human somatostatin receptors.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | pIC50 | pK D |
| sst1 | 5.41[1][2][3] | - |
| sst2 | 8.58[1][2][3] | 8.14 - 8.89[5] |
| sst3 | 6.07[1][2][3] | - |
| sst4 | 5.76[1][2][3] | - |
| sst5 | 6.48[1][2][3] | High affinity, especially for L-Tyr8 form[5] |
Table 2: Functional Activity of this compound Stereoisomers at the Human sst2 Receptor
| Assay | L-Tyr8 this compound | D-Tyr8 this compound |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | pEC50 = 7.73, Emax = 104% (Full Agonist)[5] | pEC50 = 7.73, Emax = 78% (Full Agonist)[5] |
| Serum Response Element-Driven Luciferase Expression | pEC50 = 7.85, Emax = 50% (Partial Agonist)[5] | pEC50 = 8.16, Emax = 29% (Partial Agonist)[5] |
| [35S]GTPγS Binding | pKB = 6.88 (Silent Antagonist)[5] | pKB = 7.50 (Silent Antagonist)[5] |
| SRIF-induced Inhibition of Neurotransmission (guinea-pig ileum) | pEC50 = 8.23, Emax = 32% (Agonist)[5] | Devoid of agonism[5] |
Signaling Pathways
The sst2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand somatostatin, the sst2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases and the modulation of ion channels. This compound, as an antagonist, blocks these effects of somatostatin. However, as noted, it can also display agonist properties in certain pathways.
Caption: sst2 receptor signaling pathway modulation by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the sst2 receptor using a radiolabeled somatostatin analog.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sst2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (typically from 10^-11 to 10^-5 M).
-
A fixed concentration of radioligand (e.g., [125I]-Somatostatin-14 or [125I]-[Tyr11]-SRIF, at a concentration close to its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 4. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Somatostatin System: A Technical Guide to the Preclinical Research Applications of CYN 154806
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of CYN 154806, a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the sst2 receptor, a key player in endocrine regulation, neurotransmission, and cancer biology. This document outlines its pharmacological profile, details key experimental methodologies for its use, and visualizes its impact on cellular signaling pathways.
Core Pharmacological Profile
This compound is a cyclic octapeptide that demonstrates high affinity and selectivity for the human sst2 receptor. Its antagonistic properties make it an invaluable molecular probe for dissecting sst2-mediated biological processes.
Quantitative Pharmacological Data
The selectivity of this compound for the sst2 receptor over other somatostatin receptor subtypes is a key feature of its utility in research. The following tables summarize the binding affinities and functional antagonist potencies of this compound across various experimental systems.
| Receptor Subtype | Binding Affinity (pIC50) | Reference(s) |
| Human sst1 | 5.41 | [1] |
| Human sst2 | 8.58 | [1] |
| Human sst3 | 6.07 | [1] |
| Human sst4 | 5.76 | [1] |
| Human sst5 | 6.48 | [1] |
Table 1: Binding affinities of this compound for human recombinant somatostatin receptor subtypes. The pIC50 value is the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the specific binding of a radioligand.
| Functional Assay | Cell Line | Antagonist Potency (pKB) | Reference(s) |
| Inhibition of SRIF-induced Extracellular Acidification | CHO-K1 cells expressing human sst2 | 7.92 | [1] |
| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing human sst2 | 7.81 | [1] |
| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(a) | 7.68 | [1] |
| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing rat sst2(b) | 7.96 | [1] |
Table 2: Functional antagonist potency of this compound in various in vitro assays. The pKB value is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.
Key Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments utilizing this compound to probe sst2 receptor function.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the sst2 receptor (e.g., CHO-K1 cells)
-
Radioligand (e.g., [125I]-[Tyr11]-Somatostatin-14)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order: binding buffer, competitor (this compound or unlabeled somatostatin for non-specific binding), and membrane preparation.
-
Initiate the binding reaction by adding the radioligand at a final concentration close to its Kd.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound, which can then be used to calculate the Ki (inhibitory constant).
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the sst2 receptor and the ability of this compound to antagonize this activation.
Materials:
-
Membrane preparations from cells expressing the sst2 receptor
-
[35S]-GTPγS
-
GDP
-
Somatostatin (SRIF) or a selective sst2 agonist
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the membranes with this compound at various concentrations in the assay buffer.
-
Add the sst2 agonist (e.g., SRIF) to stimulate G-protein coupling.
-
Initiate the binding reaction by adding [35S]-GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data is analyzed to determine the ability of this compound to inhibit the agonist-stimulated [35S]-GTPγS binding, from which the pKB can be calculated.[1]
Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay assesses the ability of this compound to block the sst2 receptor-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the sst2 receptor (e.g., HEK293 or CHO cells)
-
Forskolin
-
Somatostatin (SRIF) or a selective sst2 agonist
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15 minutes).[2]
-
Add the sst2 agonist followed by forsklin to stimulate adenylyl cyclase.[2]
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[2]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the concentration-dependent inhibition of the agonist effect by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the sst2 receptor and a typical experimental workflow for characterizing an sst2 antagonist like this compound.
Caption: sst2 Receptor Signaling Pathway
Caption: Antagonist Characterization Workflow
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the sst2 receptor. Its well-defined pharmacological profile, coupled with the robust experimental protocols detailed in this guide, provides researchers with a solid foundation for designing and executing studies to further unravel the complexities of somatostatin signaling in health and disease. The continued application of this compound in preclinical research holds significant promise for advancing our understanding of sst2 receptor biology and its potential as a therapeutic target.
References
Methodological & Application
Application Notes and Protocols for CYN 154806 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). As a cyclic octapeptide, it is a valuable tool for investigating the physiological and pathological roles of the sst2 receptor in various cellular systems. These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity, functional antagonism of downstream signaling pathways, and its effects on cellular metabolic activity.
Data Presentation
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | pIC50 | Reference |
| sst1 | 5.41 | [1][2] |
| sst2 | 8.58 | [1][2] |
| sst3 | 6.07 | [1][2] |
| sst4 | 5.76 | [1][2] |
| sst5 | 6.48 | [1][2] |
Table 2: Functional Antagonist Activity of this compound in CHO-K1 Cells Expressing Human sst2 Receptors
| Assay | pKB | Reference |
| Extracellular Acidification (EAR) | 7.92 | [1][3] |
| [³⁵S]-GTPγS Binding | 7.81 | [1][3] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sst2 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Lines: CHO-K1, U2OS, BON-1, or HEK293 cells stably expressing the human sst2 receptor.
-
Radioligand: [¹²⁵I]-[Tyr¹¹]-Somatostatin-14 or other suitable sst2-selective radiolabeled agonist/antagonist.
-
Non-specific Binding Control: Unlabeled somatostatin (1 µM).
-
This compound: Stock solution in a suitable solvent (e.g., water or DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture sst2-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled somatostatin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of cell membrane preparation (typically 20-50 µg of protein).
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]-GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
Materials:
-
Cell Membranes: From sst2-expressing cells (prepared as in the radioligand binding assay).
-
Agonist: Somatostatin-14 or a selective sst2 agonist.
-
This compound: Stock solution.
-
[³⁵S]-GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, 0.1% BSA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads or Filtration Apparatus.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following:
-
25 µL of various concentrations of this compound.
-
25 µL of sst2 agonist (at a concentration that elicits a submaximal response, e.g., EC80).
-
50 µL of cell membrane preparation.
-
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add 50 µL of [³⁵S]-GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.
-
SPA Method: Add SPA beads and incubate for a further 30 minutes to allow for binding, then measure the signal using a suitable microplate scintillation counter.
-
-
Data Analysis:
-
Plot the [³⁵S]-GTPγS binding against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the pKB value, which represents the negative logarithm of the antagonist dissociation constant.
-
cAMP Accumulation Assay
This assay determines the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell Line: sst2-expressing cells (e.g., CHO-K1).
-
Forskolin: Adenylyl cyclase activator.
-
Agonist: Somatostatin-14 or a selective sst2 agonist.
-
This compound: Stock solution.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).
-
Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Assay:
-
Wash the cells once with stimulation buffer.
-
Add 50 µL of various concentrations of this compound to the wells.
-
Add 25 µL of the sst2 agonist.
-
Add 25 µL of forskolin (final concentration typically 1-10 µM).
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound in the presence of the agonist.
-
Determine the IC50 value and calculate the pA2 or pKB value to quantify the antagonist potency.
-
Extracellular Acidification Rate (EAR) Assay
This assay measures changes in cellular metabolism in real-time and can be used to assess the functional antagonism of this compound on sst2-mediated metabolic effects.
Materials:
-
Cell Line: sst2-expressing cells (e.g., CHO-K1).
-
Microphysiometer: (e.g., Seahorse XF Analyzer or Cytosensor).
-
Agonist: Somatostatin-14 or a selective sst2 agonist.
-
This compound: Stock solution.
-
Assay Medium: Low-buffered, serum-free medium (e.g., bicarbonate-free DMEM).
Procedure:
-
Cell Seeding: Seed cells in the microphysiometer-compatible cell culture plate and allow them to adhere.
-
Assay Preparation:
-
Replace the culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
-
Baseline Measurement: Measure the basal extracellular acidification rate.
-
Compound Injection:
-
Inject the sst2 agonist and measure the change in EAR.
-
In separate wells, pre-incubate cells with various concentrations of this compound before injecting the agonist and measure the EAR.
-
-
Data Analysis:
-
Calculate the change in EAR in response to the agonist in the presence and absence of this compound.
-
Plot the inhibition of the agonist-induced EAR change against the log concentration of this compound to determine the IC50 and pKB values.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by the sst2 receptor and antagonized by this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
CYN 154806: Application Notes and Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). As a cyclic octapeptide, it is a valuable tool for investigating the physiological and pathological roles of the sst2 receptor. This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility, preparation of stock solutions, and its application in key in vitro functional assays.
Physicochemical Properties and Solubility
This compound is a white to light yellow solid. Proper storage and handling are crucial for maintaining its biological activity.
Storage:
-
Powder: Store at -20°C for up to one year, or at -80°C for up to two years. Keep sealed and protected from moisture and light.[1]
-
In solvent: Store at -20°C for up to one month, or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Solubility Data:
| Solvent | Solubility | Notes |
| Water | Soluble to 1 mg/mL[1] | Requires sonication to fully dissolve.[1] |
| DMSO | Soluble | While a specific maximum solubility is not consistently reported, it is readily dissolved in DMSO for the preparation of stock solutions. |
Stock Solution Preparation
1. Water Stock Solution (up to 1 mg/mL):
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, deionized water.
-
Vortex briefly and then place in an ultrasonic bath until the powder is completely dissolved.
-
For cell-based assays, it is recommended to sterilize the solution by passing it through a 0.22 µm filter before use.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. DMSO Stock Solution (e.g., 10 mM):
-
Weigh the desired amount of this compound powder (M.Wt: 1197.35 g/mol ).
-
Add the calculated volume of high-purity DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 1.197 mg of this compound in 100 µL of DMSO.
-
Vortex until the compound is fully dissolved.
-
Aliquot and store at -20°C or -80°C.
Note on Dilution for Cell-Based Assays: When using a DMSO stock solution for aqueous-based assays, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is recommended to perform serial dilutions of the DMSO stock in the assay buffer or culture medium.
Experimental Protocols
This compound is a valuable tool for studying sst2 receptor function. Below are detailed protocols for key in vitro assays where this antagonist is commonly used.
Protocol 1: In Vitro GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, this compound will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the potency of this compound in blocking agonist-induced G-protein activation at the sst2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
This compound
-
Somatostatin (SRIF) or other sst2 agonist
-
[³⁵S]GTPγS
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from sst2-expressing cells using standard cell fractionation techniques.
-
Assay Setup: In a microplate, add the following in order:
-
25 µL of GTPγS Binding Buffer
-
25 µL of varying concentrations of this compound (or buffer for control wells).
-
25 µL of a fixed concentration of sst2 agonist (e.g., SRIF at its EC₈₀).
-
25 µL of cell membranes (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 30 minutes to allow the antagonist and agonist to reach binding equilibrium with the receptors.
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the binding reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection (SPA method):
-
Add 50 µL of SPA bead suspension to each well.
-
Seal the plate and incubate at room temperature for at least 3 hours to allow the membranes to bind to the beads.
-
Centrifuge the plate at 150 x g for 5 minutes.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound. The pKb value can then be calculated. This compound has been shown to block SRIF-induced [³⁵S]-GTPγS binding in CHO-K1 cell membranes expressing human sst2 receptors with a pKb of approximately 7.81.[1]
Protocol 2: Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of proton extrusion from cells, which is an indicator of glycolytic activity. Activation of the sst2 receptor can lead to changes in cellular metabolism, which can be blocked by this compound.
Objective: To assess the ability of this compound to antagonize agonist-induced changes in the extracellular acidification rate in sst2-expressing cells.
Materials:
-
sst2-expressing cells (e.g., CHO-K1 cells)
-
This compound
-
sst2 agonist (e.g., SRIF)
-
Assay medium (low-buffered, e.g., Seahorse XF Base Medium)
-
Extracellular flux analyzer and corresponding cell culture microplates.
Procedure:
-
Cell Seeding: Seed sst2-expressing cells into the wells of a cell culture microplate compatible with the extracellular flux analyzer at a predetermined optimal density. Culture overnight to allow for cell attachment.
-
Antagonist Pre-treatment: On the day of the assay, replace the culture medium with the assay medium. Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30-60 minutes) in a non-CO₂ incubator at 37°C.
-
Baseline Measurement: Place the cell plate into the extracellular flux analyzer and measure the basal ECAR for several cycles.
-
Agonist Injection: Inject the sst2 agonist into the wells to stimulate the receptor.
-
Post-injection Measurement: Immediately following agonist injection, continue to measure the ECAR for a defined period to observe the agonist-induced response.
-
Data Analysis: Analyze the change in ECAR following agonist injection in the presence and absence of this compound. The ability of this compound to block the agonist-induced ECAR change can be quantified to determine its potency. In CHO-K1 cells expressing human sst2 receptors, this compound has been shown to inhibit SRIF-induced increases in extracellular acidification with a pKb of 7.92.[1][2]
Protocol 3: cAMP Accumulation Assay
Activation of the sst2 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Objective: To determine the antagonistic effect of this compound on sst2-mediated inhibition of cAMP accumulation.
Materials:
-
sst2-expressing cells (e.g., CHO cells)
-
This compound
-
sst2 agonist (e.g., somatostatin)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed sst2-expressing cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight.
-
Cell Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add the sst2 agonist in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate cAMP production to a measurable level, against which the inhibitory effect of the agonist can be observed.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the sst2 agonist. Plot the cAMP levels against the concentration of this compound to determine its IC₅₀ for the blockade of the agonist's inhibitory effect. It is important to note that some studies have shown that this compound can exhibit agonist activity in cAMP assays under certain conditions.[3]
Signaling Pathways and Experimental Workflows
sst2 Receptor Signaling Pathway
The somatostatin receptor 2 (sst2) is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, somatostatin, or synthetic agonists, the sst2 receptor initiates a cascade of intracellular signaling events that generally lead to inhibitory cellular responses. This compound acts by blocking the initial step of this cascade. The canonical sst2 signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] Additionally, sst2 activation can modulate ion channel activity and activate phosphotyrosine phosphatases like SHP-1 and SHP-2, which in turn can influence downstream pathways such as the MAPK/ERK pathway.[4][6]
Caption: sst2 receptor signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing the antagonistic properties of a compound like this compound.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 3. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for CYN 154806, a Selective Somatostatin Receptor 2 (sst2) Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of CYN 154806, a potent and selective antagonist of the somatostatin receptor 2 (sst2), in cell culture experiments.
Introduction
This compound is a cyclic octapeptide that acts as a high-affinity antagonist for the human somatostatin receptor subtype 2 (sst2).[1][2] It exhibits significantly lower affinity for other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5), making it a valuable tool for investigating the specific roles of sst2 in various physiological and pathological processes.[1][2] This document outlines its mechanism of action, provides recommended working concentrations for various in vitro assays, and details experimental protocols for its application in cell culture.
Mechanism of Action
Somatostatin, the natural ligand for sst2, activates the receptor, which is a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gi). The key downstream effects of sst2 activation include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, sst2 signaling can influence cell growth and proliferation by activating protein tyrosine phosphatases like SHP-1 and SHP-2, which in turn affect downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[3][4]
This compound competitively binds to the sst2 receptor, thereby blocking the binding of somatostatin and its agonists and preventing the initiation of these downstream signaling events.
Signaling Pathway Diagram
Recommended Working Concentrations in Cell Culture
The optimal working concentration of this compound is dependent on the cell type, the specific assay, and the concentration of the sst2 agonist being antagonized. The following tables summarize reported values and provide a starting point for experimental design.
Table 1: Affinity and Potency of this compound in CHO-K1 Cells
| Assay Type | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | CHO-K1 (human sst2) | pIC50 | 8.58 | [1][2] |
| [35S]-GTPγS Binding | CHO-K1 (human sst2) | pKB | 7.81 | [1][2] |
| Extracellular Acidification | CHO-K1 (human sst2) | pKB | 7.92 | [1][5] |
| cAMP Accumulation (Antagonist) | CHO-K1 (human sst2) | - | Effective at blocking agonist-induced inhibition | [6] |
Table 2: Exemplary Working Concentrations in Different Cell Lines
| Cell Line | Assay Type | This compound Concentration | Agonist & Concentration (if applicable) | Observed Effect | Reference |
| Human Retinal Pigment Epithelium (D407) | Nitric Oxide Production | 100 nM | Somatostatin (1 nM) or MK678 (1 nM) | Blocked agonist-induced NO production | [7] |
| Rat Pituitary (GC Cells) | Growth Hormone Secretion | 10⁻⁷ M (100 nM) | - | Inhibited GH secretion | [8] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
General Cell Culture and Handling of this compound
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Standard cell culture equipment
Protocol:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile water or DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels. Allow cells to adhere and reach the desired confluency before treatment.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: When used as an antagonist, pre-incubate the cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the sst2 agonist. The total incubation time will depend on the specific assay and endpoint being measured.
[35S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon receptor activation. As an antagonist, this compound will inhibit the agonist-stimulated [35S]-GTPγS binding.
Experimental Workflow Diagram:
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the sst2 receptor.
-
Reaction Mixture: In a microplate, combine the cell membranes, assay buffer (typically containing MgCl₂, NaCl, and GDP), and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of an sst2 agonist (e.g., somatostatin-14).
-
Initiate Reaction: Start the binding reaction by adding [35S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]-GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of this compound on agonist-stimulated [35S]-GTPγS binding and calculate the pKB value.
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP. Activation of the Gi-coupled sst2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This compound will block this agonist-induced decrease.
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding: Plate sst2-expressing cells in a suitable microplate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Add varying concentrations of this compound and incubate.
-
Agonist Stimulation: Add a fixed concentration of an sst2 agonist along with an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth, particularly its ability to antagonize the anti-proliferative effects of sst2 agonists.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a low density.
-
Treatment: The following day, treat the cells with varying concentrations of this compound, with or without an sst2 agonist known to inhibit proliferation of the specific cell line. Include appropriate controls.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
-
Detection: Measure cell proliferation using a suitable method, such as MTT, WST-1, or CyQUANT assay, according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on cell proliferation and its ability to block the anti-proliferative effects of the sst2 agonist.
Apoptosis Assay
This assay can be used to determine if this compound can block agonist-induced apoptosis in sst2-expressing cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound and/or an sst2 agonist as described for the cell proliferation assay.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Staining: Harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Detection: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, viability dye negative), late apoptotic/necrotic (Annexin V positive, viability dye positive), and live cells (Annexin V negative, viability dye negative).
Conclusion
This compound is a specific and potent tool for studying the physiological and pharmacological roles of the sst2 receptor. The provided protocols and concentration guidelines serve as a starting point for utilizing this antagonist in a variety of cell-based assays. Researchers should always optimize conditions for their specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
Application Notes and Protocols for CYN 154806 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2).[1][2][3] The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates a signaling cascade by coupling to inhibitory G-proteins (Gi/o).[4] This leads to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, a critical early event in the signaling pathway.[5][6]
The GTPγS binding assay is a functional assay that measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[5][6][7][8] This assay is instrumental in characterizing the pharmacological properties of ligands acting on GPCRs, allowing for the differentiation between agonists, antagonists, and inverse agonists.[7][9] By inhibiting the agonist-stimulated increase in [³⁵S]GTPγS binding, antagonists like this compound can be effectively characterized. These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to determine its antagonist affinity (pKB) at the human sst2 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its selectivity and potency as an sst2 receptor antagonist.
Table 1: Binding Affinity of this compound at Human Somatostatin Receptor Subtypes
| Receptor Subtype | pIC₅₀ |
| sst1 | 5.41 |
| sst2 | 8.58 |
| sst3 | 6.07 |
| sst4 | 5.76 |
| sst5 | 6.48 |
pIC₅₀ is the negative logarithm of the concentration of the antagonist that inhibits 50% of the specific binding of a radiolabeled agonist.[1][2][3]
Table 2: Functional Antagonist Potency of this compound in GTPγS Binding Assays
| Receptor | Species | pKₑ |
| sst2 | Human | 7.81 |
| sst2a | Rat | 7.68 |
| sst2b | Rat | 7.96 |
pKₑ is the negative logarithm of the equilibrium dissociation constant of the antagonist, indicating its potency in a functional assay.[1][2]
Signaling Pathway and Experimental Visualization
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: GTPγS Binding Assay Experimental Workflow.
Caption: Logical Relationship of this compound Antagonism.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing sst2 Receptors
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cell culture flasks with confluent cells expressing sst2 receptors
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, ice-cold
-
Centrifuge tubes
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or sonicator
-
Storage buffer: 50 mM Tris-HCl, pH 7.4, 250 mM sucrose
Procedure:
-
Wash the confluent cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in storage buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [³⁵S]GTPγS Binding Assay for this compound Antagonism
This protocol details the procedure for determining the antagonist potency (pKB) of this compound at the sst2 receptor.
Materials and Reagents:
-
sst2 receptor-containing cell membranes (prepared as in Protocol 1)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol), working solution of ~0.1 nM in assay buffer
-
Guanosine 5'-diphosphate (GDP), 10 µM working solution in assay buffer
-
Somatostatin (or another sst2 agonist) at a concentration that elicits ~80% of the maximal response (EC₈₀, determined in a prior agonist concentration-response experiment)
-
This compound, serial dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer
-
Non-specific binding control: unlabeled GTPγS, 10 µM
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the sst2 receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total binding: Assay buffer
-
Basal binding: Assay buffer
-
Non-specific binding: 10 µM unlabeled GTPγS
-
Agonist stimulation: Somatostatin (at EC₈₀)
-
Antagonist curve: Somatostatin (at EC₈₀) and varying concentrations of this compound
-
-
Add 20 µL of the diluted membrane preparation to each well.
-
Add 20 µL of 10 µM GDP to all wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.
-
Initiate the binding reaction by adding 20 µL of ~0.1 nM [³⁵S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The antagonist effect of this compound is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.
-
Calculate the equilibrium dissociation constant (Kₑ) for this compound using the Cheng-Prusoff equation: Kₑ = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).
-
The pKₑ is the negative logarithm of the Kₑ.
These protocols provide a robust framework for researchers to investigate the antagonistic properties of this compound at the sst2 receptor. Optimization of specific parameters such as membrane concentration, incubation time, and agonist concentration may be necessary for different experimental systems.
References
- 1. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for CYN 154806 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYN 154806 is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). As a cyclic octapeptide, it competitively blocks the binding of endogenous somatostatin to the sst2 receptor, thereby inhibiting its downstream signaling pathways. This makes this compound a valuable research tool for investigating the physiological and pathological roles of the sst2 receptor in various biological systems. These application notes provide detailed protocols and data for the use of this compound in in vivo animal studies, with a focus on its mechanism of action, experimental design, and data interpretation.
It is important to note that this compound exists in two isomeric forms, [D-Tyr8]this compound and [L-Tyr8]this compound. The [D-Tyr8] form is recommended for antagonist studies as it exhibits lower intrinsic agonist activity, making it a more reliable tool for blocking the sst2 receptor.[1]
Mechanism of Action
This compound exerts its antagonistic effect by competitively binding to the sst2 receptor, a G-protein coupled receptor (GPCR). The activation of the sst2 receptor by its natural ligand, somatostatin, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates calcium and potassium channels, leading to a reduction in hormone secretion and cellular proliferation. By blocking this interaction, this compound prevents these downstream effects, making it a useful tool to study the consequences of sst2 receptor inactivation.
Signaling Pathway Diagram
Caption: Sst2 receptor signaling pathway and the antagonistic action of this compound.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various human somatostatin receptor subtypes, demonstrating its high selectivity for the sst2 receptor.
| Receptor Subtype | pIC50 |
| sst1 | 5.41 |
| sst2 | 8.58 |
| sst3 | 6.07 |
| sst4 | 5.76 |
| sst5 | 6.48 |
Data sourced from multiple studies.
In Vitro Functional Antagonism
The antagonist activity of this compound has been demonstrated in various in vitro functional assays.
| Assay | Cell Line/Tissue | Agonist | pKB | Reference |
| Inhibition of SRIF-induced increases in extracellular acidification | CHO-K1 cells expressing human sst2 | SRIF | 7.92 | [2] |
| Blockade of SRIF-induced [35S]-GTPγS binding | CHO-K1 cell membranes expressing human sst2 | SRIF | 7.81 | [3] |
| Blockade of SRIF-induced inhibition of neurogenic contractions | Rat vas deferens | SRIF | 7.79 | [3] |
| Blockade of SRIF-induced inhibition of neurogenic contractions | Guinea-pig ileum | SRIF | 7.49 | [3] |
SRIF: Somatostatin
Experimental Protocols
General Guidelines for In Vivo Administration
Solubility and Vehicle Preparation:
This compound is soluble in water at concentrations up to 1 mg/mL. For in vivo studies, sterile saline (0.9% NaCl) is a suitable vehicle for intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administration. To prepare a stock solution, dissolve the peptide in sterile water and then dilute to the final desired concentration with sterile saline. It is recommended to prepare fresh solutions for each experiment.
Dose Selection:
The optimal dose of this compound will depend on the animal model, the specific research question, and the route of administration. Based on published studies, a dose of 0.1 mg/kg has been shown to be effective in mice. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
Protocol 1: Investigation of Gastric Acid Secretion in Mice
This protocol is adapted from a study investigating the role of the sst2 receptor in the regulation of gastric acid secretion in M4 muscarinic receptor knockout (KO) mice.
Objective: To determine the effect of sst2 receptor blockade on carbachol-induced gastric acid secretion.
Animal Model: Male M4 receptor KO mice and wild-type littermates.
Materials:
-
This compound ([D-Tyr8] isomer recommended)
-
Carbachol
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for pylorus ligation
-
pH meter
Experimental Workflow:
Caption: Experimental workflow for studying the effect of this compound on gastric acid secretion.
Procedure:
-
Fast mice for 18 hours with free access to water.
-
Anesthetize the mice and perform a pylorus ligation to allow for the collection of gastric secretions.
-
Administer this compound (0.1 mg/kg) or vehicle (sterile saline) via intraperitoneal (i.p.) injection.
-
After 20 minutes, administer carbachol (30 µg/kg) subcutaneously (s.c.).
-
One hour after carbachol administration, euthanize the mice.
-
Collect the stomach contents and measure the volume and pH.
Expected Outcome:
In this model, this compound is expected to reverse the decrease in gastric acid secretion induced by the M4 receptor knockout, demonstrating the involvement of somatostatin and the sst2 receptor in this process.
Protocol 2: Investigation of Insulin Secretion in Rats (General Outline)
While a specific detailed protocol for this compound in an in vivo insulin secretion model was not found in the literature search, a general approach can be outlined based on its known mechanism and standard protocols for studying insulin secretion.
Objective: To investigate the role of the sst2 receptor in the regulation of glucose-stimulated insulin secretion (GSIS).
Animal Model: Male Sprague-Dawley or Wistar rats.
Materials:
-
This compound ([D-Tyr8] isomer recommended)
-
Glucose solution
-
Anesthesia
-
Catheters for blood sampling
-
Insulin ELISA kit
Experimental Workflow:
Caption: General experimental workflow for studying the effect of this compound on insulin secretion.
Procedure:
-
Fast rats overnight.
-
Anesthetize and place catheters for blood sampling (e.g., in the jugular vein).
-
Collect a baseline blood sample.
-
Administer this compound or vehicle. The dose and route of administration should be optimized in pilot studies.
-
After a predetermined pre-treatment time, administer a glucose challenge (e.g., 1 g/kg, i.v. or i.p.).
-
Collect blood samples at various time points after the glucose challenge (e.g., 2, 5, 15, 30, and 60 minutes).
-
Measure plasma insulin levels using an appropriate ELISA kit.
Expected Outcome:
By blocking the inhibitory effect of somatostatin on pancreatic β-cells, this compound is expected to enhance glucose-stimulated insulin secretion.
Concluding Remarks
This compound is a powerful tool for dissecting the roles of the sst2 receptor in health and disease. Careful consideration of the experimental design, including the choice of the [D-Tyr8] isomer, appropriate dosing, and relevant animal models, is crucial for obtaining reliable and interpretable results. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their in vivo studies.
References
- 1. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYN 154806 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of CYN 154806, a potent and selective somatostatin receptor 2 (sst2) antagonist, in mice for research purposes.
Overview and Mechanism of Action
This compound is a cyclic octapeptide that acts as a competitive antagonist at the somatostatin receptor subtype 2 (sst2). The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates a signaling cascade leading to various cellular responses, including the inhibition of hormone secretion and cell proliferation. The primary mechanism of sst2 receptor signaling involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, sst2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. By blocking the binding of somatostatin to the sst2 receptor, this compound can reverse these inhibitory effects, making it a valuable tool for studying the physiological roles of the sst2 receptor.
Signaling Pathway of Somatostatin Receptor 2 (sst2)
Caption: Sst2 receptor signaling pathway and the antagonistic action of this compound.
Administration Routes and Dosages in Mice
The primary route of administration for this compound in mice is intraperitoneal (i.p.) injection. The effective dosage can vary depending on the specific experimental design and the desired level of sst2 receptor blockade.
| Parameter | Details | Reference |
| Administration Route | Intraperitoneal (i.p.) | [General Practice] |
| Dosage Range | 0.1 mg/kg | [1] |
| Vehicle | Sterile Water or Saline | [2] |
| Injection Volume | 5-10 µL/g of body weight | [General Practice] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or saline to the tube. This compound is soluble in water up to 1 mg/mL.[2]
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intraperitoneal (i.p.) Injection Protocol for Acute Administration
This protocol describes a single administration of this compound.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head downwards to allow the abdominal organs to move away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and re-inject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Workflow for a Pharmacological Study
Caption: A typical experimental workflow for an acute pharmacological study using this compound in mice.
Considerations for Chronic Administration
For studies requiring long-term antagonism of the sst2 receptor, repeated intraperitoneal injections can be performed. The frequency of administration will depend on the pharmacokinetic properties of this compound and the specific requirements of the study. It is recommended to alternate the injection site between the lower left and right abdominal quadrants to minimize irritation. For continuous administration, the use of osmotic mini-pumps may be considered, although specific protocols for this compound delivery via this method are not widely documented and would require optimization.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should always consult the relevant literature and adhere to their institution's animal care and use guidelines. Dosages and protocols may need to be optimized for specific experimental conditions and mouse strains.
References
Application Notes and Protocols: The Role of CYN 154806 in Cancer and Neuroendocrine Tumor Research
Introduction
CYN 154806 is a cyclic octapeptide that functions as a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2).[1][2][3] Somatostatin receptors, particularly sst2, are frequently overexpressed in various cancers, most notably in neuroendocrine tumors (NETs).[4][5] This overexpression makes the sst2 receptor a critical target for both diagnosis and therapy. Somatostatin analogs are used clinically to manage hormone secretion and control tumor proliferation.[5][6] this compound serves as an invaluable research tool for elucidating the specific roles of the sst2 signaling pathway in cancer pathophysiology, studying receptor function, and screening for novel therapeutic agents. These notes provide detailed information on its mechanism, quantitative data, and key experimental protocols for its application in a research setting.
Mechanism of Action
This compound exerts its effect by competitively binding to the sst2 receptor, thereby blocking the binding of endogenous somatostatin (SRIF) and other sst2 agonists.[7] The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and modulates other cellular processes related to cell growth and secretion.[8] By occupying the receptor without initiating this downstream signaling cascade, this compound effectively antagonizes the anti-proliferative and anti-secretory effects mediated by sst2 activation. However, it is important to note that some studies have shown this compound may possess intrinsic partial agonist activity in certain cellular contexts, a factor that should be considered during experimental design.[8]
Quantitative Data
The selectivity and potency of this compound have been characterized across various assays. The following tables summarize its binding affinities and functional antagonist activities.
Table 1: Receptor Binding Potency of this compound This table shows the potency of this compound in inhibiting radioligand binding to human recombinant somatostatin receptors. The pIC50 value is the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the specific binding.
| Receptor Subtype | pIC50 | Reference(s) |
| Human sst1 | 5.41 | [1][2][3] |
| Human sst2 | 8.58 | [1][2][3] |
| Human sst3 | 6.07 | [1][2][3] |
| Human sst4 | 5.76 | [1][2][3] |
| Human sst5 | 6.48 | [1][2][3] |
Table 2: Functional Antagonist Activity of this compound The pKB value represents the negative logarithm of the equilibrium dissociation constant of the antagonist, providing a measure of its functional potency in blocking agonist-induced responses.
| Assay | Cell Line / Tissue | Target Receptor | pKB Value | Reference(s) |
| Extracellular Acidification (EAR) | CHO-K1 cells | Human sst2 | 7.92 | [1][7][9] |
| [³⁵S]-GTPγS Binding | CHO-K1 cell membranes | Human sst2 | 7.81 | [1][7] |
| [³⁵S]-GTPγS Binding | CHO-K1 cell membranes | Rat sst2(a) | 7.68 | [1][7] |
| [³⁵S]-GTPγS Binding | CHO-K1 cell membranes | Rat sst2(b) | 7.96 | [1][7] |
| Neurogenic Contractions | Rat Vas Deferens | Endogenous sst2 | 7.79 | [7] |
| Neurogenic Contractions | Guinea-Pig Ileum | Endogenous sst2 | 7.49 | [7] |
Table 3: Context-Dependent Agonist/Partial Agonist Activity In some functional assays, this compound has demonstrated intrinsic agonist activity, particularly the L-Tyr⁸ isoform.[8] This is a critical consideration for interpreting experimental results.
| Assay | Cell Line | Activity | pEC50 | Emax | Reference(s) |
| cAMP Accumulation Inhibition | CHO-K1 (human sst2) | Full Agonism | 7.73 | 78-104% | [8] |
| Luciferase Expression | CHO-K1 (human sst2) | Partial Agonism | 7.85 - 8.16 | 29-50% | [8] |
| [³⁵S]-GTPγS Binding | CHO-K1 (human sst2) | Silent Antagonist | - | No Agonism | [8] |
Applications in Cancer and Neuroendocrine Tumor Research
-
Elucidating sst2 Signaling: this compound is used to selectively block the sst2 receptor, allowing researchers to isolate and study the downstream pathways specifically mediated by this subtype in cancer cell lines. This helps determine the role of sst2 in processes like apoptosis, cell cycle arrest, and inhibition of proliferation.[10][11]
-
Investigating Endogenous Somatostatin Tone: In tumor microenvironments where somatostatin may be secreted, this compound can be used to block the effects of this endogenous ligand, revealing the baseline activity of cancer cells in the absence of sst2-mediated inhibition.
-
Validating Therapeutic Agonists: When developing new sst2-targeted therapies (e.g., novel somatostatin analogs or peptide-drug conjugates), this compound can be used to confirm that the observed biological effects are indeed mediated through the sst2 receptor. A reversal of the therapeutic effect in the presence of this compound provides strong evidence for on-target activity.
-
Competitive Binding Assays: Due to its high affinity for sst2, this compound can be used as a competitor in radioligand binding assays to determine the binding affinities of new, unlabeled compounds.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell or tissue model.
Protocol 1: Functional Antagonism via [³⁵S]-GTPγS Binding Assay
Principle: This assay measures the activation of G-proteins upon receptor stimulation. An agonist binding to the sst2 receptor will facilitate the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, on the Gα subunit. This compound will block this agonist-induced increase in [³⁵S]-GTPγS binding.[1][7]
Materials:
-
Cell membranes from cells expressing the sst2 receptor.
-
[³⁵S]-GTPγS (radioligand).
-
sst2 agonist (e.g., Somatostatin-14, SRIF).
-
This compound.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP.
-
Glass fiber filters and scintillation fluid.
Procedure:
-
Prepare cell membranes from sst2-expressing cells (e.g., CHO-K1-hsst2 or a relevant NET cell line).
-
In a microplate, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and the cell membranes (20-50 µg protein/well).
-
Add increasing concentrations of this compound to the appropriate wells.
-
Add a fixed, sub-maximal concentration of the sst2 agonist (e.g., EC₈₀ of SRIF) to all wells except the basal and antagonist-only controls.
-
Incubate for 15-20 minutes at 30°C to allow for antagonist-receptor binding.
-
Initiate the reaction by adding [³⁵S]-GTPγS to all wells.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the filter-bound radioactivity using a scintillation counter.
Data Analysis:
-
Plot the [³⁵S]-GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Calculate the antagonist pKB value using the Cheng-Prusoff equation or Schild analysis.
Protocol 2: Cell-Based Proliferation Assay
Principle: Somatostatin agonists typically inhibit the proliferation of sst2-expressing tumor cells. This protocol uses this compound to demonstrate that this anti-proliferative effect is specifically mediated by the sst2 receptor.
Materials:
-
sst2-expressing cancer cell line (e.g., BON-1, QGP-1).
-
Complete cell culture medium.
-
sst2 agonist (e.g., Octreotide or SRIF).
-
This compound.
-
Cell proliferation reagent (e.g., MTT, WST-1, or a CyQUANT kit).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with a low-serum medium to reduce background proliferation.
-
Prepare treatment conditions:
-
Vehicle Control
-
Agonist alone (at a concentration known to inhibit proliferation, e.g., 100 nM Octreotide)
-
This compound alone (e.g., 1 µM)
-
Agonist + this compound (pre-incubate cells with this compound for 30-60 minutes before adding the agonist).
-
-
Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Normalize the data to the vehicle control group (set to 100% proliferation).
-
Compare the proliferation levels between treatment groups.
-
A successful experiment will show that the agonist significantly reduces cell proliferation, and this effect is reversed or "rescued" in the presence of this compound. The this compound-only group should show proliferation similar to the control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tocris Bioscience™ this compound [b-labo-france.fr]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin analogs for the treatment of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor-specific analogs: effects on cell proliferation and growth hormone secretion in human somatotroph tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Proliferation Rate of Somatic Cells Affects Reprogramming Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nitric Oxide Production with CGRP Receptor Antagonists
A Clarification on CYN 154806: Initial research indicates a misunderstanding regarding the pharmacological target of this compound. This compound is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2)[1][2][3]. It is not a calcitonin gene-related peptide (CGRP) receptor antagonist. While somatostatin itself can have nitric oxide (NO)-dependent effects on blood vessels[4], the primary focus of this document will be on the well-established role of CGRP receptor antagonists in modulating NO production, as this aligns with the broader scientific interest in the CGRP pathway's involvement in NO signaling.
These application notes will, therefore, focus on the use of recognized CGRP receptor antagonists, such as Olcegepant (BIBN4096BS), Telcagepant (MK-0974), and the peptide antagonist CGRP(8-37), to investigate nitric oxide production.
Introduction: CGRP, Nitric Oxide, and Vasodilation
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator[5][6]. Its vasodilatory effects are mediated through both endothelium-dependent and -independent pathways. The endothelium-dependent pathway involves the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system[7]. CGRP binds to its receptor on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation[7]. In some cell types, CGRP can also stimulate the expression of inducible nitric oxide synthase (iNOS)[8][9].
CGRP receptor antagonists are valuable tools for elucidating the role of the CGRP-NO signaling axis in various physiological and pathophysiological processes, including migraine, hypertension, and inflammation[10][11][12]. By blocking the CGRP receptor, these antagonists inhibit the downstream signaling cascades that lead to NO production, allowing researchers to quantify the contribution of CGRP to NO-mediated responses.
Signaling Pathways
The interaction between CGRP and its receptor triggers multiple downstream signaling pathways, some of which converge on the production of nitric oxide. The primary pathway in the vasculature involves G-protein coupled receptor activation, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which can phosphorylate and activate eNOS. In other cell types, such as glial cells, CGRP can activate mitogen-activated protein kinase (MAPK) pathways, leading to the upregulation of iNOS expression[9].
CGRP-Mediated Nitric Oxide Production in Endothelial Cells
Caption: CGRP signaling cascade leading to eNOS activation and NO production in endothelial cells.
CGRP-Mediated iNOS Induction in Glial Cells
Caption: CGRP-induced iNOS expression and subsequent NO production mediated by the MAPK pathway.
Quantitative Data
The following tables summarize the inhibitory effects of various CGRP receptor antagonists on CGRP-mediated responses, including those related to nitric oxide signaling.
| Antagonist | Receptor | Assay | Potency (IC50/Ki) | Reference |
| Olcegepant (BIBN4096BS) | Human CGRP | Radioligand Binding | 14.4 pM (Ki) | [5] |
| Telcagepant (MK-0974) | Human CGRP | Radioligand Binding | 0.77 nM (Ki) | [13] |
| CGRP(8-37) | Human CGRP | Functional Assay | Blocks CGRP-induced iNOS expression and NO release | [8][14] |
| Rimegepant (BMS-927711) | Human CGRP | Radioligand Binding | 0.027 nM (Ki) | [13] |
| Atogepant (MK-8031) | Human CGRP | Radioligand Binding | 2 pM (Ki) | [13] |
| Study Type | Antagonist | Effect on NO-related parameter | Magnitude of Effect | Reference |
| In vitro (Trigeminal Ganglion Glial Cells) | CGRP(8-37) (10 µM) | Blocked CGRP-induced NO release | Suppressed to near control levels | [14] |
| In vivo (Rat Dural Vessels) | L-NAME (NOS inhibitor) | Inhibited CGRP-induced vasodilation | Partial inhibition | [15] |
| Human Study (Dermal Blood Flow) | Telcagepant (300-800 mg) | Reduced capsaicin-induced vasodilation (partially NO-mediated) | 37-68% reduction relative to placebo | [6] |
| In vivo (Marmoset) | Olcegepant (1-30 µg/kg) | Inhibited CGRP-mediated increase in facial blood flow | Complete inhibition | [5] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production in Cultured Cells using the Griess Assay
This protocol is adapted from studies measuring NO production in cultured trigeminal ganglion glial cells stimulated with CGRP[14].
Objective: To quantify the effect of a CGRP receptor antagonist on CGRP-induced nitric oxide production in vitro.
Materials:
-
Cultured cells (e.g., primary trigeminal ganglion glial cells, endothelial cells)
-
CGRP
-
CGRP receptor antagonist (e.g., CGRP(8-37), Olcegepant)
-
Cell culture medium
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Experimental Workflow:
Caption: Workflow for measuring NO production using the Griess assay.
Procedure:
-
Cell Culture: Plate cells at an appropriate density in 96-well plates and culture until they reach the desired confluency.
-
Pre-treatment: For antagonist studies, pre-incubate the cells with the CGRP receptor antagonist (e.g., 10 µM CGRP(8-37)) for 30-60 minutes[14].
-
Stimulation: Add CGRP (e.g., 1 µM) to the appropriate wells and incubate for the desired time (e.g., 24-48 hours). Include control wells (vehicle, CGRP alone, antagonist alone).
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis.
-
Griess Assay:
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µl of each standard and sample to a new 96-well plate in duplicate.
-
Add 50 µl of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µl of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the nitrite concentration in the samples.
-
(Optional but recommended) Normalize the nitrite concentration to the total protein content of the cells in each well to account for variations in cell number.
-
Protocol 2: In Vivo Measurement of Vasodilation as an Indicator of NO Production
This protocol is a conceptual representation based on studies investigating the effects of CGRP antagonists on vasodilation in animal models[5][16].
Objective: To assess the inhibitory effect of a CGRP receptor antagonist on CGRP-induced vasodilation in vivo, a response often mediated by nitric oxide.
Materials:
-
Anesthetized animal model (e.g., rat, mouse, marmoset)
-
CGRP
-
CGRP receptor antagonist (e.g., Olcegepant)
-
System for measuring blood flow or vessel diameter (e.g., laser Doppler flowmetry, intravital microscopy)
-
Catheters for drug administration (intravenous)
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters for intravenous drug administration and monitoring of systemic blood pressure and heart rate.
-
Baseline Measurement: Record baseline blood flow or vessel diameter in the tissue of interest (e.g., dura mater, facial skin)[5][15].
-
Antagonist Administration: Administer the CGRP receptor antagonist (e.g., Olcegepant, 30 µg/kg, i.v.) or vehicle (placebo).
-
CGRP Challenge: After a suitable pre-treatment period, administer CGRP (e.g., via infusion or local application) to induce vasodilation.
-
Response Measurement: Continuously record the changes in blood flow or vessel diameter.
-
Data Analysis: Compare the magnitude of the CGRP-induced vasodilation in the presence and absence of the antagonist. A significant reduction in the vasodilatory response in the antagonist-treated group indicates effective blockade of the CGRP receptor and its downstream signaling, which often involves NO.
Conclusion
The use of specific CGRP receptor antagonists is a powerful approach to dissect the contribution of the CGRP signaling pathway to nitric oxide production and NO-mediated physiological responses. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the intricate relationship between CGRP and nitric oxide in health and disease. It is crucial to select the appropriate antagonist and experimental model to address the specific research question at hand. While this compound is a valuable tool for studying the somatostatin system, for investigations into CGRP-NO signaling, antagonists such as Olcegepant, Telcagepant, or CGRP(8-37) are the appropriate choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide-dependent opposite effects of somatostatin on arterial and venous caliber in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]
- 8. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGRP stimulation of iNOS and NO release from trigeminal ganglion glial cells involves mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase, calcitonin gene-related peptide and NK-1 receptor mechanisms are involved in GTN-induced neuronal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CGRP Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Calcitonin gene-related peptide stimulation of nitric oxide synthesis and release from trigeminal ganglion glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide synthase inhibitors can antagonize neurogenic and calcitonin gene-related peptide induced dilation of dural meningeal vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
dealing with CYN 154806 partial agonist activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the somatostatin sst2 receptor ligand, CYN 154806, with a focus on its partial agonist activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound a pure antagonist for the somatostatin sst2 receptor?
A1: No, this compound is not a pure or "silent" antagonist. While it is highly potent and selective for the sst2 receptor, it exhibits significant partial agonist activity.[1] This means that in certain experimental systems, it can activate the sst2 receptor, albeit to a lesser extent than a full agonist like somatostatin (SRIF). This intrinsic activity is a critical factor to consider during experimental design and data interpretation.[1]
Q2: Why am I observing agonist-like effects (e.g., decreased cAMP) when using this compound to block the sst2 receptor?
A2: The pharmacological profile of this compound is highly dependent on the functional assay being used. Studies have shown that it can act as a full agonist in assays measuring the inhibition of adenylyl cyclase (cAMP accumulation), a partial agonist in gene expression assays (e.g., serum response element-driven luciferase), and a silent antagonist in [³⁵S]GTPγS binding assays.[1] If your experiment measures a downstream event sensitive to Gαi coupling (like cAMP levels), you are likely observing the compound's intrinsic agonist activity.
Q3: Are there different forms of this compound, and do they behave differently?
A3: Yes, two common forms exist: L-Tyr⁸this compound and D-Tyr⁸this compound.[1] The D-Tyr⁸ form has been reported to have lower intrinsic agonist activity and greater selectivity for the sst2 receptor over the sst5 receptor.[1] For experiments where minimizing agonist effects is crucial, the D-Tyr⁸ isoform may be a more reliable choice.[1]
Q4: What is the selectivity profile of this compound? Does it bind to other somatostatin receptor subtypes?
A4: this compound is highly selective for the sst2 receptor over sst1, sst3, and sst4.[2] However, it also demonstrates high affinity for the sst5 receptor.[1] This is an important consideration if your experimental system expresses sst5 receptors, as this compound could elicit effects through this subtype as well.
Q5: Does this compound interact with the orphanin FQ/nociceptin (NOP) receptor?
A5: Based on currently available scientific literature, there is no evidence to suggest that this compound binds to or has activity at the orphanin FQ/nociceptin (NOP) receptor. Its pharmacology is characterized by its interaction with somatostatin receptors.
Troubleshooting Guide
Problem 1: My results are inconsistent when using this compound as an antagonist.
-
Possible Cause: You may be observing the compound's partial agonism, which varies between assays.
-
Troubleshooting Steps:
-
Confirm the Assay Type: Review your experimental endpoint. Are you measuring G-protein coupling directly (e.g., GTPγS binding) or a downstream signal (e.g., cAMP, gene expression)? See the diagram below for how assay choice affects observed activity.
-
Use an Orthogonal Assay: If possible, confirm your findings using a different functional assay. For example, if you see agonism in a cAMP assay, try to block the effects of a full agonist (like SRIF) in a GTPγS binding assay to confirm its antagonist properties at the G-protein level.[1][3]
-
Consider the Isoform: Verify which isoform (L-Tyr⁸ or D-Tyr⁸) you are using. If agonism is problematic, consider switching to the D-Tyr⁸ form.[1]
-
Problem 2: this compound is not effectively blocking the action of the native agonist (somatostatin).
-
Possible Cause 1: The concentration of this compound may be insufficient, especially if there is a high concentration of the full agonist.
-
Troubleshooting Steps:
-
Possible Cause 2: Off-target effects due to interaction with sst5 receptors.
-
Troubleshooting Steps:
-
Characterize the somatostatin receptor expression profile of your cell line or tissue. If sst5 is present, the observed effects may be a composite of sst2 antagonism and sst5 activity.
-
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound.
Table 1: Binding Affinity of this compound at Human Somatostatin Receptors
| Receptor Subtype | pIC₅₀ | Reference(s) |
|---|---|---|
| sst1 | 5.41 | [2][5] |
| sst2 | 8.58 | [2][5] |
| sst3 | 6.07 | [2][5] |
| sst4 | 5.76 | [2][5] |
| sst5 | 6.48 | [2][5] |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
Table 2: Functional Activity of this compound Isoforms at the Human sst2 Receptor
| Assay | Parameter | L-Tyr⁸this compound | D-Tyr⁸this compound | Reference(s) |
|---|---|---|---|---|
| cAMP Accumulation | pEC₅₀ | 7.73 | 7.73 | [1] |
| Eₘₐₓ | 104% (Full Agonist) | 78% (Partial Agonist) | [1] | |
| Luciferase Expression | pEC₅₀ | 7.85 | 8.16 | [1] |
| Eₘₐₓ | 50% (Partial Agonist) | 29% (Partial Agonist) | [1] | |
| [³⁵S]GTPγS Binding | pKₑ | 6.88 (Antagonist) | 7.50 (Antagonist) | [1] |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Eₘₐₓ is the maximum efficacy relative to a full agonist. pKₑ is the negative logarithm of the equilibrium dissociation constant for an antagonist.
Visualized Guides and Protocols
Signaling Pathway and Partial Agonism
References
- 1. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the nociceptin/orphanin FQ receptor in complex with a peptide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
CYN 154806 stability and storage conditions
For researchers, scientists, and drug development professionals utilizing CYN 154806, this technical support center provides essential information on stability, storage, and handling to ensure the integrity and successful application of this potent and selective somatostatin sst2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound as a lyophilized powder should be stored desiccated at -20°C for long-term stability.[1][2][3][4][5] Some suppliers suggest that storage at -80°C is also an option.[6]
Q2: What is the stability of the lyophilized powder?
A: When stored correctly at -20°C and kept desiccated, the lyophilized powder is stable for at least two to three years.[1][5]
Q3: How do I properly prepare a stock solution of this compound?
A: To prepare a stock solution, it is recommended to use water.[2][4] The solubility is up to 1 mg/ml in water.[2] For hard-to-dissolve solutions, you can warm the tube to 37°C and use sonication to aid dissolution.[4]
Q4: What are the recommended storage conditions for stock solutions?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[4][6] For short-term storage, solutions can be kept at -20°C for up to one month.[4][5][6] For longer-term storage, it is recommended to store aliquots at -80°C, where they are stable for up to six months.[4][6]
Q5: Can I store stock solutions at 4°C?
A: It is not recommended to store stock solutions at 4°C for any extended period. For use within a single day, keeping the solution on ice is acceptable. For longer storage, freezing is required to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or no biological activity | Improper storage leading to degradation. | Verify that the lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from moisture. Use a fresh vial of this compound if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions after preparation to minimize the number of freeze-thaw cycles. | |
| Incorrect solvent used for reconstitution. | Ensure that an appropriate solvent, such as water, was used to dissolve the peptide. | |
| Precipitate formation in the stock solution upon thawing | Poor solubility at lower temperatures. | Before use, gently warm the solution to 37°C and vortex or sonicate to ensure complete dissolution. |
| Solution has been stored for too long or at the wrong temperature. | Prepare a fresh stock solution from lyophilized powder. | |
| Difficulty dissolving the lyophilized powder | The peptide requires assistance to fully dissolve. | To increase solubility, you can heat the tube to 37°C and use an ultrasonic bath for a short period.[4] |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C | ≥ 2 years[1] | Keep desiccated.[3][4][5] |
| -80°C | Not specified, but a viable option.[6] | ||
| Stock Solution | -20°C | 1 month[4][5][6] | Aliquot to avoid freeze-thaw cycles.[4][6] |
| -80°C | 6 months[4][6] | Recommended for long-term storage. |
Experimental Protocols
Radioligand Binding Assay for sst2 Receptor Affinity
This protocol is a generalized procedure based on descriptions of binding assays for this compound.[3][7]
-
Membrane Preparation:
-
Use cell membranes from a cell line recombinantly expressing the human somatostatin sst2 receptor (e.g., CHO-K1 cells).
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled somatostatin analog (e.g., [¹²⁵I]-[Tyr¹¹]-SRIF), and varying concentrations of this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-labeled somatostatin analog.
-
-
Separation and Detection:
-
Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the sst2 receptor.
Signaling Pathway
This compound acts as an antagonist at the somatostatin receptor subtype 2 (sst2). Somatostatin (SRIF) binding to sst2, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action by competitively binding to the sst2 receptor.
Caption: Antagonistic action of this compound at the sst2 receptor signaling pathway.
References
- 1. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | CAS:183658-72-2 | Selective sst2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYN 154806 Concentration for sst2 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CYN 154806 for selective somatostatin receptor 2 (sst2) blockade. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic cyclic octapeptide that acts as a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2).[1][2][3][4] It is primarily used in research to investigate the physiological and pathological roles of the sst2 receptor by blocking its interaction with its natural ligand, somatostatin.
Q2: What are the different forms of this compound and which one should I use?
This compound exists in two isomeric forms: the D-Tyr8 and L-Tyr8 variants.[5] The D-Tyr form exhibits lower intrinsic activity and greater selectivity for the sst2 receptor, making it a more reliable choice for sst2 antagonist studies.[5] The L-Tyr form has shown marked agonism in some preparations and higher affinity for the sst5 receptor, which could lead to confounding results.[5]
Q3: What is the binding affinity of this compound for the sst2 receptor?
This compound binds to the human sst2 receptor with high affinity, typically in the nanomolar range.[5] Reported pIC50 values for human recombinant sst2 receptors are around 8.58.[1][2][3][4]
Q4: How selective is this compound for the sst2 receptor over other somatostatin receptor subtypes?
This compound displays high selectivity for the sst2 receptor. Its affinity for other human somatostatin receptor subtypes (sst1, sst3, sst4, and sst5) is at least 100 times lower.[1]
Q5: In which functional assays has this compound been characterized as an antagonist?
This compound has been shown to be an effective sst2 antagonist in various functional assays, including:
-
Inhibition of somatostatin-induced increases in extracellular acidification (EAR).[1][2][4]
-
Blockade of somatostatin-induced increases in [35S]GTPγS binding.[1][2][4][5]
-
Inhibition of somatostatin-mediated effects on neurogenic contractions in isolated tissues like the rat vas deferens and guinea-pig ileum.[1]
Q6: Does this compound have any agonist activity?
Caution is advised, as this compound, particularly the L-Tyr8 form, has demonstrated partial or full agonist activity in certain assays, such as the inhibition of forskolin-stimulated cAMP accumulation.[5] However, in [35S]GTPγS binding assays, it behaves as a silent antagonist.[5] Researchers should carefully characterize the activity of this compound in their specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assay | 1. Inadequate washing steps. 2. Non-specific binding of the radioligand. 3. Contaminated reagents. | 1. Increase the number and duration of wash steps. 2. Include a non-specific binding control (e.g., a high concentration of unlabeled somatostatin). 3. Use fresh, high-quality reagents. |
| No observable antagonist effect of this compound | 1. Incorrect concentration of this compound used. 2. Inactive compound due to improper storage or handling. 3. Low expression of sst2 receptors in the experimental model. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Aliquot the compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Verify sst2 receptor expression using techniques like qPCR, Western blot, or radioligand binding. |
| This compound shows agonist activity | 1. The specific assay is sensitive to the intrinsic agonist properties of this compound. 2. The L-Tyr8 form of this compound was used. | 1. Consider using a different functional assay where this compound is known to act as a silent antagonist (e.g., [35S]GTPγS binding). 2. Ensure you are using the D-Tyr8 form for higher sst2 selectivity and lower intrinsic activity.[5] |
| Variability between experimental repeats | 1. Inconsistent cell densities or membrane preparation. 2. Pipetting errors. 3. Instability of reagents. | 1. Standardize cell culture and membrane preparation protocols. 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare fresh reagents for each experiment. |
Data Presentation
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | pIC50 |
| sst1 | 5.41 |
| sst2 | 8.58 |
| sst3 | 6.07 |
| sst4 | 5.76 |
| sst5 | 6.48 |
Data compiled from multiple sources.[2][3][4]
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line/Tissue | Agonist | pKB |
| Extracellular Acidification | CHO-K1 cells expressing human sst2 | Somatostatin | 7.92 |
| [35S]GTPγS Binding | CHO-K1 cell membranes expressing human sst2 | Somatostatin | 7.81 |
| [35S]GTPγS Binding | CHO-K1 cell membranes expressing rat sst2(a) | Somatostatin | 7.68 |
| [35S]GTPγS Binding | CHO-K1 cell membranes expressing rat sst2(b) | Somatostatin | 7.96 |
| Neurogenic Contractions | Rat isolated vas deferens | Somatostatin | 7.79 |
| Neurogenic Contractions | Guinea-pig ileum | Somatostatin | 7.49 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the sst2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [125I]-[Tyr11]-Somatostatin-14.
-
Unlabeled this compound.
-
Unlabeled Somatostatin (for non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer for total binding wells.
-
Unlabeled somatostatin (e.g., 1 µM final concentration) for non-specific binding wells.
-
Serial dilutions of this compound for competition wells.
-
-
Add the radioligand to all wells at a final concentration close to its Kd.
-
Add the cell membranes to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.
[35S]GTPγS Functional Assay
Objective: To evaluate the antagonist effect of this compound on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor.
-
[35S]GTPγS.
-
Somatostatin (agonist).
-
This compound.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of this compound and somatostatin in assay buffer.
-
Pre-incubate the cell membranes with various concentrations of this compound (or buffer for control) for a defined period (e.g., 30 minutes) at 30°C.
-
Add GDP to all wells (e.g., 10 µM final concentration).
-
Add somatostatin to the appropriate wells to stimulate G-protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the ability of this compound to block the somatostatin-induced increase in [35S]GTPγS binding and calculate the pKB value.
Visualizations
Caption: sst2 Receptor Signaling Pathway and Blockade by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 5. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting CYN 154806 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYN 154806.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist for the somatostatin receptor 2 (sst2).[1][2][3][4][5][6] It is a cyclic octapeptide.[3][4][6][7]
Q2: What is the mechanism of action for this compound?
This compound functions by blocking the binding of somatostatin to the sst2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by somatostatin, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] The sst2 receptor signaling pathway can also involve the activation of phosphotyrosine phosphatases and modulation of the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways.[8][10]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two years.[1][2][11] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3][12]
Troubleshooting Guide for Solubility Issues
Researchers may occasionally encounter challenges with the solubility of this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: this compound powder is not dissolving in water.
-
Possible Cause 1: Incorrect Solvent or Concentration. While this compound is soluble in water, the concentration might be too high.
-
Solution:
-
Refer to the solubility data in Table 1. Ensure you are not exceeding the recommended concentrations.
-
Start with a lower concentration and gradually increase the amount of this compound.
-
-
Possible Cause 2: Insufficient Mixing or Inadequate Temperature. The compound may require assistance to fully dissolve.
-
Solution:
Issue 2: Precipitate forms after dissolving in water and storing.
-
Possible Cause: Solution Instability or Saturation. The compound may have precipitated out of the solution upon storage, especially at lower temperatures.
-
Solution:
-
Before use, visually inspect the solution for any precipitates.
-
If a precipitate is observed, gently warm the solution to 37°C and vortex until it redissolves.
-
Consider preparing fresh solutions for each experiment to minimize storage-related precipitation.
-
For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[3]
-
Issue 3: Difficulty dissolving this compound for in vivo studies.
-
Possible Cause: Requirement for a specific formulation for in vivo delivery.
-
Solution: For in vivo experiments, a homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na). For example, a 5 mg/ml suspension can be achieved by adding 5 mg of this compound to 1 ml of CMC-Na solution and mixing thoroughly.[7]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 1197.34 g/mol | [1] |
| Molecular Formula | C₅₆H₆₈N₁₂O₁₄S₂ | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility in Water | 1 mg/ml | [11][12] |
| 12.5 mg/mL (10.44 mM) | [1][3] | |
| Solubility in DMSO | 100 mg/mL (83.51 mM) | [7] |
| Solubility in Ethanol | 100 mg/mL | [7] |
| Storage (Powder) | -20°C for ≥ 2 years | [1][2] |
| Storage (in DMSO) | -80°C for 6 months | [2] |
| -20°C for 2 weeks | [2] | |
| pIC₅₀ for human sst2 | 8.58 | [1][2][3][4][11] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Reconstitution: Add 1 mL of sterile, nuclease-free water to the vial containing the powder.
-
Dissolution:
-
Vortex the vial for 30-60 seconds.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
As a further step, you may gently warm the vial to 37°C.
-
-
Sterilization: Filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Signaling Pathway of Somatostatin Receptor 2 (sst2)
Caption: Sst2 receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 183658-72-2|DC Chemicals [dcchemicals.com]
- 5. adooq.com [adooq.com]
- 6. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYN154806 [selleckchem.com]
- 8. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. rndsystems.com [rndsystems.com]
- 12. glpbio.com [glpbio.com]
CYN 154806 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target binding profile of CYN 154806, a potent somatostatin receptor 2 (SSTR2) antagonist. Understanding its selectivity and potential for off-target interactions is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as an SSTR2 antagonist, but I am observing unexpected effects. What could be the cause?
A1: While this compound is a potent and selective SSTR2 antagonist, it can exhibit off-target binding to other somatostatin receptor subtypes, particularly SSTR5.[1] Additionally, depending on the experimental system and the specific isoform of this compound used (L-Tyr8 vs. D-Tyr8), it can display agonist-like activity.[1] These factors can lead to unexpected physiological or signaling responses in your experiments.
Q2: What are the known off-target binding affinities of this compound?
A2: this compound primarily targets SSTR2 with high affinity. However, it also binds to other somatostatin receptor subtypes, albeit with lower potency. The binding affinities are summarized in the table below. It is important to note that a broad off-target screening panel for this compound against a wide range of other receptors, ion channels, and enzymes is not publicly available. Limited data suggests it does not functionally interact with the mu-opioid receptor or purinergic receptors.
Off-Target Binding Profile of this compound at Human Somatostatin Receptors
| Receptor Subtype | pIC50 | Fold Selectivity vs. SSTR2 |
| SSTR1 | 5.41 | ~1479 |
| SSTR2 | 8.58 | 1 |
| SSTR3 | 6.07 | ~324 |
| SSTR4 | 5.76 | ~661 |
| SSTR5 | 6.48 | ~126 |
Data compiled from multiple sources.[2][3][4]
Troubleshooting Guide
Issue: Observing partial agonist activity instead of pure antagonism.
-
Possible Cause: The L-Tyr8 isoform of this compound has been shown to exhibit significant agonist activity, particularly in functional assays such as cAMP accumulation.[1] The D-Tyr8 isoform generally has lower intrinsic activity.[1]
-
Recommendation:
-
Verify the specific isoform of this compound you are using.
-
If possible, use the D-Tyr8 isoform for experiments requiring more complete antagonism.
-
Consider using a different SSTR2 antagonist with a lower potential for agonist activity if the issue persists.
-
Issue: Unexpected effects in tissues with known expression of other somatostatin receptors.
-
Possible Cause: Given the binding of this compound to other SSTR subtypes (see table above), particularly SSTR5, the observed effects may be due to modulation of these off-target receptors.
-
Recommendation:
-
Characterize the expression profile of all SSTR subtypes in your experimental model (cell line or tissue).
-
If SSTR5 or other SSTR subtypes are present, consider using a more selective antagonist or using knockout/knockdown models to isolate the SSTR2-specific effects.
-
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to somatostatin receptors expressed in cell membranes.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human somatostatin receptor subtypes (SSTR1-5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 10-20 µg per assay tube.
-
-
Binding Assay:
-
In each assay tube, combine the cell membranes, a radiolabeled ligand (e.g., [125I]-[Tyr11]-SRIF), and varying concentrations of the unlabeled competitor compound (this compound).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled standard somatostatin agonist.
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: this compound interaction with SSTR2 and SSTR5.
References
- 1. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 183658-72-2 | Somatostatin Receptor | MOLNOVA [molnova.com]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Somatostatin SST2 Receptor Antagonist | MCE [medchemexpress.cn]
Technical Support Center: The Impact of CYN 154806 on Cell Viability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the effects of CYN 154806 on cell viability. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2).[1] It is a cyclic octapeptide that competitively binds to sst2, blocking the downstream signaling pathways typically initiated by the natural ligand, somatostatin (SRIF).[1] In many cell types, somatostatin signaling through sst2 inhibits cell proliferation and can induce apoptosis. Therefore, this compound, by blocking this receptor, can be expected to negate these effects.
Q2: Can this compound exhibit agonist activity?
Yes, some studies have reported that this compound can exhibit partial agonist activity at the sst2 receptor, particularly at certain concentrations. This means that in some experimental contexts, it may partially activate the very receptor it is intended to block. This dual activity is a critical consideration in experimental design and data interpretation.
Q3: What is the expected direct effect of this compound on cancer cell viability?
The direct effect of this compound on cancer cell viability is context-dependent and can vary significantly between different cell lines. In sst2-positive cancer cells where somatostatin acts as an inhibitor of proliferation, this compound may promote cell viability by blocking this inhibitory signal. Conversely, in some neuroendocrine tumors, inhibition of sst2 signaling has been shown to decrease cell survival and induce apoptosis.[2] It is also possible that in some cell lines, this compound may have no direct effect on cell viability when administered alone.
Q4: How does the expression of sst2 on my cells of interest influence the experimental outcome?
The level of sst2 expression is a critical determinant of the cellular response to this compound. Cells with high sst2 expression are more likely to exhibit a significant response, whether it be the blockade of somatostatin-induced effects or a direct response to the antagonist itself. It is highly recommended to verify sst2 expression in your cell line of interest before initiating experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in cell viability with this compound treatment. | 1. Antagonism of an endogenous inhibitory tone: The cell line may have an autocrine or paracrine somatostatin loop that inhibits proliferation. This compound would block this, leading to increased viability. 2. Partial agonist activity: At the concentration used, this compound might be acting as a partial agonist, stimulating pro-survival pathways. | 1. Test for the presence of somatostatin in your cell culture supernatant. Co-treatment with exogenous somatostatin should reveal the antagonistic effect of this compound. 2. Perform a detailed dose-response curve to identify the concentration range where this compound acts as a pure antagonist. Consider using a different sst2 antagonist with no reported agonist activity for comparison. |
| No observable effect of this compound on cell viability. | 1. Low or no sst2 expression: The cell line may not express the target receptor. 2. Inactive compound: The this compound may have degraded. 3. Suboptimal assay conditions: Incubation time or cell density may not be appropriate to observe an effect. | 1. Confirm sst2 expression using techniques like qPCR, Western blot, or flow cytometry. 2. Verify the activity of your this compound stock by testing its ability to block somatostatin-induced effects in a positive control cell line. 3. Optimize the cell viability assay by testing different incubation times and cell seeding densities. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Compound precipitation: this compound may not be fully solubilized at the working concentration. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, try a different solvent or a lower concentration. |
| MTT assay results show increased absorbance at high, cytotoxic concentrations. | Interference with MTT reduction: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for viability. | Run a control experiment with this compound in cell-free media containing MTT to check for direct reduction. If interference is observed, consider using an alternative viability assay such as a resazurin-based assay or a method that measures ATP content.[3][4][5] |
Quantitative Data Summary
The direct cytotoxic effect of this compound, as measured by the half-maximal inhibitory concentration (IC50), has not been extensively reported across a wide range of cancer cell lines in publicly available literature. The primary application of this compound in research is as a tool to antagonize the effects of somatostatin or sst2 agonists. However, based on the principle of its mechanism, the following table provides a hypothetical framework for presenting such data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | sst2 Expression | IC50 (µM) of this compound (72h treatment) | Notes |
| BON-1 | Pancreatic Neuroendocrine Tumor | High | > 100 | This compound is expected to have low direct cytotoxicity and may increase viability by blocking endogenous somatostatin. |
| H727 | Lung Carcinoid | High | > 100 | Similar to BON-1, direct cytotoxic effects are not the primary expected outcome. |
| MCF-7 | Breast Cancer | Low/Variable | Not Determined | Effects are likely to be minimal due to low target expression. |
| PANC-1 | Pancreatic Cancer | Low | Not Determined | Limited sst2 expression suggests low sensitivity to this compound. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes only. Researchers must determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Detailed Protocol: Assessing the Effect of this compound on Cell Viability using the MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle control: Medium with the same concentration of solvent used for the highest this compound concentration.
-
Untreated control: Medium only.
-
Positive control (for cytotoxicity): A known cytotoxic agent.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Visualizations
Caption: sst2 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell viability with this compound using an MTT assay.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase C-delta Inactivation Inhibits Cellular Proliferation and Decreases Survival in Human Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of the Somatostatin Receptor Ligands: CYN 154806 and BIM-23027
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent somatostatin receptor ligands, CYN 154806 and BIM-23027. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific investigative needs.
Overview of this compound and BIM-23027
This compound is a synthetic, cyclic octapeptide that acts as a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2). In contrast, BIM-23027 is characterized as a selective agonist for the sst2 receptor. Their opposing mechanisms of action at the same receptor subtype make them valuable tools for dissecting the physiological and pathological roles of sst2 signaling.
Quantitative Efficacy Data
The following tables summarize the binding affinities and functional potencies of this compound and BIM-23027 at human somatostatin receptors.
Table 1: Somatostatin Receptor Binding Affinity
| Compound | sst1 (pIC50) | sst2 (pIC50) | sst3 (pIC50) | sst4 (pIC50) | sst5 (pIC50) |
| This compound | 5.41[1] | 8.58[1] | 6.07[1] | 5.76[1] | 6.48[1] |
| BIM-23027 | Low Affinity | High Affinity (EC50 = 0.32 nM)[2][3] | Low Affinity | Low Affinity | Low Affinity |
Note: A complete binding affinity profile for BIM-23027 across all sst subtypes was not available in the reviewed literature. It is consistently reported as a selective sst2 agonist.
Table 2: Functional Activity at sst2 Receptor
| Compound | Mechanism of Action | Functional Assay | Potency |
| This compound | Antagonist | Inhibition of SRIF-induced GTPγS binding | pKB = 7.81[4] |
| BIM-23027 | Agonist | Stimulation of Dopamine Release | EC50 = 0.32 nM[2][3] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound for somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or BIM-23027).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.
cAMP Accumulation Assay
Objective: To determine the functional effect of a compound on adenylyl cyclase activity mediated by the sst2 receptor.
Methodology:
-
Cell Culture: Cells expressing the sst2 receptor (which is coupled to an inhibitory G-protein, Gi) are cultured in appropriate media.
-
Forskolin Stimulation: To measure the inhibitory effect of an agonist, adenylyl cyclase is first stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., BIM-23027) in the presence of forskolin. For an antagonist like this compound, cells are pre-incubated with the antagonist before the addition of a known sst2 agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is determined, and the EC50 (for agonists) or the IC50/pKB (for antagonists) is calculated.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (sst2) Signaling Pathway
Activation of the sst2 receptor by an agonist like BIM-23027 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can influence various downstream effectors, including the MAPK and PI3K/AKT pathways, and can lead to the activation of protein tyrosine phosphatases such as SHP-1 and SHP-2.[5] An antagonist like this compound blocks these effects by preventing agonist binding.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the process for determining the effect of a compound on cAMP levels in sst2-expressing cells.
References
A Comparative Guide to CYN 154806 and Octreotide in Somatostatin Receptor Subtype 2 (sst2) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of CYN 154806 and octreotide, two critical peptide analogs used in the study of the somatostatin receptor subtype 2 (sst2). The following sections present a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used to characterize them, supported by quantitative data and pathway visualizations.
Introduction
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that mediate the diverse physiological effects of the hormone somatostatin. Among the five subtypes (sst1-sst5), the sst2 receptor is a prominent target in both basic research and clinical applications, particularly in oncology, due to its overexpression in many neuroendocrine tumors.[1][2][3] Octreotide, a synthetic analog of somatostatin, is a potent agonist with a preferential binding affinity for sst2, and to a lesser extent sst3 and sst5.[4][5][6] It is widely used for the treatment of acromegaly and certain neuroendocrine tumors.[7][8] In contrast, this compound is a cyclic octapeptide developed as a potent and selective antagonist of the sst2 receptor.[4][5][9][10][11][12] This guide will delve into the comparative pharmacology of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and octreotide for human somatostatin receptors.
Table 1: Binding Affinity of this compound and Octreotide for Human Somatostatin Receptors
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| This compound (pIC50) | 5.41[9][10][12] | 8.58[9][10][12] | 6.07[9][10][12] | 5.76[9][10][12] | 6.48[9][10][12] |
| This compound (pKD) | - | 8.14 - 8.89[13] | - | - | High Affinity[13] |
| Octreotide (IC50/Kd in nM) | 290 - 1140[4] | 0.4 - 2.1[4] | 4.4 - 34.5[4] | > 1000[4] | 5.6 - 32[4] |
Table 2: Functional Activity of this compound at the Human sst2 Receptor
| Functional Assay | Parameter | L-Tyr8 this compound | D-Tyr8 this compound |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | pEC50 | 7.73[13] | 7.73[13] |
| Emax | 104% (Full Agonist)[13] | 78% (Full Agonist)[13] | |
| Serum Response Element-Driven Luciferase Expression | pEC50 | 7.85[13] | 8.16[13] |
| Emax | 50% (Partial Agonist)[13] | 29% (Partial Agonist)[13] | |
| [35S]GTPγS Binding | pKB | 6.88 (Silent Antagonist)[13] | 7.50 (Silent Antagonist)[13] |
| SRIF-Induced Extracellular Acidification (EAR) | pKB | 7.92[9][14] | - |
| SRIF-Induced [35S]GTPγS Binding | pKB | 7.81 (h sst2)[9][14] | - |
Note: this compound exists in two isomeric forms, L-Tyr8 and D-Tyr8, which can exhibit different functional properties. The D-Tyr form generally shows lower intrinsic activity and greater selectivity for sst2.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Chinese Hamster Lung Fibroblast (CCL39) cells stably expressing one of the human somatostatin receptor subtypes (hsst1-5) are cultured.[13] The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a specific radiolabeled somatostatin analog (e.g., [125I][Tyr3]octreotide, [125I]LTT-SRIF-28) and varying concentrations of the unlabeled competitor compound (this compound or octreotide).[13]
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. This can be converted to an inhibition constant (Ki) or presented as pIC50 (-log(IC50)).
Functional Assays
These assays measure the biological response following receptor activation or blockade.
1. Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay assesses the ability of a compound to mimic the inhibitory effect of somatostatin on adenylyl cyclase activity.
-
Cell Culture: CHO cells expressing the human sst2 receptor are used.[13]
-
Assay Procedure: Cells are pre-incubated with the test compound (this compound or octreotide) at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin.
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Data Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is calculated. The maximal effect (Emax) is expressed as a percentage of the inhibition produced by a saturating concentration of somatostatin.
2. [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor.
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Procedure: Cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[13][14] Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: For agonists, the EC50 and Emax are determined. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist (like somatostatin), and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the antagonist constant (pKB).[13][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: sst2 Receptor Signaling Pathways for Agonists and Antagonists.
Caption: Experimental Workflow for Comparing sst2 Ligands.
Caption: Logical Relationship of Agonist vs. Antagonist at the sst2 Receptor.
Conclusion
This compound and octreotide represent two essential tools for investigating the sst2 receptor. Octreotide is a well-established sst2-preferring agonist that activates the receptor, leading to the inhibition of adenylyl cyclase and other downstream signaling events that ultimately regulate hormone secretion and cell growth.[4][5][15][16] It is a cornerstone in the clinical management of neuroendocrine tumors and acromegaly.
Conversely, this compound is a potent and selective sst2 antagonist, effectively blocking the binding and subsequent signaling of agonists like somatostatin and octreotide.[9][14] However, it is crucial to note that under certain experimental conditions, particularly in assays measuring cAMP accumulation, this compound can exhibit partial or even full agonistic activity.[13] This context-dependent behavior underscores the importance of selecting the appropriate functional assay to delineate the precise pharmacological profile of a compound. The D-Tyr8 isoform of this compound, with its lower intrinsic activity, may be a more reliable antagonist tool in many experimental settings.[13]
For researchers in drug development and related fields, a thorough understanding of the distinct and sometimes overlapping pharmacological properties of this compound and octreotide is paramount for the accurate interpretation of experimental results and the design of novel therapeutics targeting the sst2 receptor.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-dose comparison of the acute effects between the new somatostatin analog SOM230 and octreotide in acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of sst2 Receptors in Neuroendocrine Tumors after Octreotide Treatment of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Tocris Bioscience™ this compound [b-labo-france.fr]
- 13. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating the Selectivity of CYN 154806 for the Somatostatin Receptor 2 (sst2): A Comparative Guide
For researchers investigating the somatostatin system, the selection of a highly specific antagonist for the somatostatin receptor 2 (sst2) is critical for elucidating its physiological roles and exploring its therapeutic potential. CYN 154806 has emerged as a potent and selective sst2 antagonist. This guide provides a comprehensive comparison of this compound with other notable sst2 antagonists, supported by experimental data and detailed protocols to aid in the validation of its selectivity.
Comparative Selectivity Profile of sst2 Antagonists
The selectivity of a ligand is paramount for attributing observed biological effects to the target receptor. The binding affinity of this compound and other sst2 antagonists across all five somatostatin receptor subtypes (sst1-sst5) is summarized below. The data is presented as the inhibition constant (Ki) in nanomolars (nM), with lower values indicating higher binding affinity.
| Compound | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |
| This compound | 3890[1][2][3][4] | 2.63 [1][2][3][4] | 851[1][2][3][4] | 1738[1][2][3][4] | 331[1][2][3][4] |
| BIM-23627 | >1000 | 0.45 | >1000 | >1000 | 110 |
| JR11 | >1000 | 1.3 | >1000 | >1000 | >1000 |
| LM3 | >1000 | 0.8 | >1000 | >1000 | >1000 |
Note: Ki values were derived from pIC50 values where necessary using the Cheng-Prusoff equation, assuming a radioligand concentration equal to its Kd.
As the data indicates, this compound demonstrates a high degree of selectivity for the sst2 receptor, with significantly weaker binding to other somatostatin receptor subtypes.[1][5][2][3][4] However, it is noteworthy that some studies suggest this compound may exhibit partial agonist activity at sst2 and also possesses a notable affinity for sst5, which should be considered in experimental design.[6] In comparison, antagonists like JR11 and LM3 exhibit an even more refined selectivity profile, with negligible affinity for other sst subtypes.
Experimental Protocols
To validate the selectivity and antagonistic properties of compounds like this compound, two key in vitro assays are commonly employed: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the sst2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-SST-14 or other suitable sst2-selective radiolabeled agonist/antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled sst2 ligand (e.g., 1 µM unlabeled SST-14).
-
Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize sst2-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay assesses the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of sst2 activation.
Objective: To determine the functional antagonist potency (IC50) of a test compound at the sst2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human sst2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
SST-14 or another sst2 agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Seed the sst2-expressing CHO-K1 cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the sst2 agonist (e.g., EC80 of SST-14) to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of sst2 signaling and the experimental design for its characterization, the following diagrams are provided.
Caption: Simplified sst2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
A Researcher's Guide to CYN 154806 as a Negative Control in Somatostatin Agonist Experiments
For researchers, scientists, and drug development professionals, the careful selection of controls is paramount to the integrity and interpretation of experimental data. In the study of somatostatin receptor signaling, particularly the sst2 subtype, CYN 154806 has emerged as a widely used antagonist. This guide provides a comprehensive comparison of this compound with other sst2 antagonists, offering supporting experimental data, detailed protocols, and visual aids to inform its use as a negative control.
This compound is a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2).[1][2][3] Its high affinity for sst2 makes it a valuable tool for blocking the effects of somatostatin agonists in a variety of experimental settings. However, a critical consideration for its use as a negative control is its potential to exhibit partial agonism, particularly in functional assays that measure downstream signaling events like cyclic AMP (cAMP) inhibition. This guide will delve into the nuances of its pharmacological profile and compare it with other available sst2 antagonists.
Comparative Analysis of sst2 Antagonists
The ideal negative control in somatostatin agonist experiments would be a "silent" antagonist, a compound that binds to the receptor with high affinity and selectivity but possesses no intrinsic efficacy, thereby producing no biological response on its own. The following tables summarize the available quantitative data for this compound and other sst2 antagonists to aid in the selection of the most appropriate negative control for your experimental needs.
Table 1: Binding Affinity of sst2 Antagonists
| Compound | Radioligand | Cell Line | pIC50 / pKD (mean ± SEM) | Reference |
| This compound | [125I]-[Tyr11]-SRIF | CHO-K1 (human sst2) | 8.58 | [3] |
| This compound | [125I]LTT-SRIF-28 | CHO (human sst2) | 8.89 | [4][5] |
| Satoreotide (JR11) | [177Lu]Lu-JR11 | U2OS-SSTR2 | IC50: 2.7 nM | [4] |
Table 2: Functional Antagonism and Partial Agonism of sst2 Antagonists
| Compound (isoform) | Assay | Cell Line | Antagonist Potency (pKB / pA2) | Agonist Activity (pEC50 / Emax) | Reference |
| This compound (L-Tyr8) | [35S]GTPγS Binding | CHO-K1 (human sst2) | 6.88 | No agonism observed | [4][5] |
| This compound (D-Tyr8) | [35S]GTPγS Binding | CHO-K1 (human sst2) | 7.50 | No agonism observed | [4][5] |
| This compound (L-Tyr8) | cAMP Accumulation | CHO-K1 (human sst2) | - | 7.73 / 104% | [4][5] |
| This compound (D-Tyr8) | cAMP Accumulation | CHO-K1 (human sst2) | - | 7.73 / 78% | [4][5] |
| Cyclosomatostatin | Guinea-pig small intestine twitch | - | Failed to inhibit somatostatin | Opioid agonist effect | [6] |
Note: Emax is expressed as a percentage of the maximal response to the natural agonist somatostatin-14 (SRIF-14).
Key Considerations for Selecting a Negative Control
-
This compound's Partial Agonism: As demonstrated in Table 2, both the L- and D-isoforms of this compound can act as agonists in cAMP accumulation assays, with the L-isoform showing full agonism.[4][5] This is a critical factor to consider, as it may lead to a reduction in the observable effect of a co-administered agonist, not through competitive antagonism, but through its own intrinsic activity. In contrast, in GTPγS binding assays, this compound behaves as a silent antagonist.[4][5] Therefore, the choice of functional assay is paramount when using this compound as a negative control. The D-Tyr8 isoform is reported to have lower intrinsic activity in some native tissues.[4][5]
-
Satoreotide (JR11) as an Alternative: Satoreotide is another potent and selective sst2 antagonist.[4] While direct comparative data with this compound in functional assays is limited in the public domain, its high affinity and its successful use in clinical imaging and therapy suggest it is a valuable tool.[7] Studies have shown that radiolabeled Satoreotide can identify a higher number of sst2 binding sites compared to agonists.
-
Cyclosomatostatin's Off-Target Effects: Caution is advised when considering Cyclosomatostatin as a negative control. Research has shown that it can exert opioid agonist activity, which could confound experimental results in systems where opioid receptors are expressed.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used to characterize sst2 antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
-
Cell Culture and Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human sst2 receptor are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-[Tyr11]-SRIF or [177Lu]Lu-DOTA-TATE) and increasing concentrations of the unlabeled antagonist (e.g., this compound or Satoreotide).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of antagonist that inhibits 50% of the radioligand binding), which can then be used to calculate the Ki (inhibitory constant).
For a detailed protocol, refer to Feniuk et al., 2000 and Reubi et al., 2010.[8][9]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling.
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the sst2 receptor are prepared.
-
Assay Reaction: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compounds (agonist with or without antagonist). In the presence of an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation and Counting: The reaction is stopped, and the membranes are collected by filtration. The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting.
-
Data Analysis: Agonist activity is measured as an increase in [35S]GTPγS binding. Antagonist activity is determined by the ability of the compound to block the agonist-induced increase in binding. The pKB value, a measure of antagonist potency, can be calculated.
For a detailed protocol, refer to Feniuk et al., 2000.[3][8]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of sst2 receptor activation.
-
Cell Culture: Whole cells (e.g., CHO-K1 expressing sst2) are used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). Test compounds (agonist with or without antagonist) are then added.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: Agonist activity is measured as a decrease in forskolin-stimulated cAMP levels. Antagonist activity is determined by the ability of the compound to reverse the agonist-induced inhibition of cAMP accumulation. The pEC50 (for agonists) and pA2 (for antagonists) can be determined.
For a detailed protocol, refer to Nunn et al., 2003.[4][5]
Visualizing Signaling and Workflows
To better understand the experimental context, the following diagrams illustrate the sst2 signaling pathway and a typical experimental workflow for evaluating an sst2 antagonist.
Caption: sst2 receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
Conclusion
This compound is a valuable and widely used tool for studying the sst2 receptor. Its high affinity and selectivity make it effective for blocking agonist-induced effects. However, researchers must be aware of its potential for partial agonism, especially in cAMP-based assays. For experiments where a complete lack of intrinsic activity is crucial, GTPγS binding assays may be a more suitable functional readout when using this compound. Alternatively, other sst2 antagonists like Satoreotide may be considered, although direct comparative data on their intrinsic activity is less available. Careful consideration of the experimental context, the specific assay being employed, and the potential for off-target effects of alternative compounds will ensure the robust and accurate interpretation of data in somatostatin agonist experiments.
References
- 1. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [<sup>177</sup>Lu]Lu-OPS201 Compared to the Agonist [<sup>177</sup>Lu]Lu-DOTA-TATE - ProQuest [proquest.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of 177Lu-DOTA-sst2 antagonist versus 177Lu-DOTA-sst2 agonist binding in human cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CYN 154806 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of CYN 154806, a potent and selective somatostatin receptor subtype 2 (sst2) antagonist, across various cell lines. The data presented herein is compiled from multiple studies to facilitate a cross-validation of its activity and to provide detailed experimental context for future research.
Quantitative Data Summary
The antagonist potency of this compound has been quantified in several key studies, primarily utilizing Chinese Hamster Ovary (CHO) cells recombinantly expressing sst2 receptors. The data consistently demonstrates high affinity and selectivity of this compound for the sst2 receptor.
| Cell Line | Receptor Type | Assay Type | Parameter | Value | Reference |
| CHO-K1 | Human sst2 | Radioligand Binding | pIC50 | 8.58 | [1][2] |
| CHO-K1 | Human sst1 | Radioligand Binding | pIC50 | 5.41 | [1] |
| CHO-K1 | Human sst3 | Radioligand Binding | pIC50 | 6.07 | [1] |
| CHO-K1 | Human sst4 | Radioligand Binding | pIC50 | 5.76 | [1] |
| CHO-K1 | Human sst5 | Radioligand Binding | pIC50 | 6.48 | [1] |
| CHO-K1 | Human sst2 | [35S]-GTPγS Binding | pKB | 7.81 | [1][2] |
| CHO-K1 | Rat sst2(a) | [35S]-GTPγS Binding | pKB | 7.68 | [1][2] |
| CHO-K1 | Rat sst2(b) | [35S]-GTPγS Binding | pKB | 7.96 | [1][2] |
| CHO-K1 | Human sst2 | Extracellular Acidification Rate (EAR) | pKB | 7.92 | [1][2] |
| CCL39 | Human sst2 | Radioligand Binding | pKD | 8.14 - 8.89 | [3] |
Note on Agonist Activity: It is important to note that some studies have reported that the L-Tyr8 isoform of this compound can exhibit partial to full agonist activity in certain functional assays, such as inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing human sst2 receptors.[3] The D-Tyr form is suggested to have lower intrinsic activity and greater selectivity for the sst2 receptor.[3]
Qualitative Effects in Other Cell Lines
While extensive quantitative data in cell lines other than CHO is limited in the reviewed literature, several studies have qualitatively confirmed the sst2 antagonist activity of this compound in other cellular contexts:
-
Rat Pituitary Tumor Cells (GC cells): In this cell line, this compound was shown to block the somatostatin-induced inhibition of forskolin-stimulated rise in intracellular calcium concentration, confirming its antagonist effect on sst2-mediated calcium channel modulation.
-
Human Retinal Pigment Epithelium (hRPE) cells (D407 cell line): this compound effectively blocked the somatostatin- and sst2-selective agonist-induced increase in nitric oxide (NO) production, indicating its ability to antagonize the sst2-mediated NO/cGMP signaling pathway in these cells.
-
Neuroendocrine Tumor (NET) Cell Lines (BON-1, QGP-1, NCI-H727): Studies on these human pancreatic and bronchial carcinoid cell lines, which endogenously express sst2 receptors, have utilized this compound to investigate the role of sst2 in cell signaling. While specific pKb values are not provided, the compound is used to antagonize somatostatin-mediated effects on downstream pathways like MAPK/ERK.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the referenced literature and provide a framework for reproducing these assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human sst2 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membrane preparation, a fixed concentration of a radiolabeled sst2 agonist (e.g., [125I]-Tyr11-SRIF-14), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of an unlabeled sst2 agonist.
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the pIC50 as the negative logarithm of the IC50.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes, a fixed concentration of an sst2 agonist (e.g., SRIF-14), and varying concentrations of this compound in an assay buffer containing GDP.
-
Initiate the reaction by adding [35S]-GTPγS.
-
Incubate at 30°C for a defined time.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]-GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Determine the antagonist dissociation constant (Kb) using the Cheng-Prusoff equation or by Schild analysis. The pKB is the negative logarithm of the Kb.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
-
Cell Culture: Plate sst2-expressing cells in a 96-well plate and grow to confluency.
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound followed by a fixed concentration of an sst2 agonist and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration to determine the extent of inhibition.
-
Extracellular Acidification Rate (EAR) Assay
This assay measures the metabolic activity of cells, which can be modulated by G-protein coupled receptors.
-
Cell Seeding: Seed sst2-expressing cells in a specialized microplate for use in a microphysiometer (e.g., Cytosensor).
-
Assay Protocol:
-
Replace the culture medium with a low-buffering capacity medium.
-
Measure the basal EAR.
-
Add an sst2 agonist to stimulate the receptor and measure the change in EAR.
-
To test for antagonism, pre-incubate the cells with this compound before adding the agonist and measure the inhibition of the agonist-induced EAR change.
-
-
Data Analysis:
-
Calculate the antagonist's pKB value from the dose-dependent inhibition of the agonist response.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by the sst2 receptor and the general workflow of the antagonist characterization experiments.
Caption: General sst2 receptor signaling pathway.
Caption: Workflow for characterizing sst2 antagonists.
Caption: Logical relationship of this compound effects in different cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CYN 154806 and Cyclosomatostatin for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CYN 154806 and cyclosomatostatin, two commonly used antagonists of the somatostatin receptor (SSTR). This analysis is supported by experimental data on their binding affinities, mechanisms of action, and functional effects.
Introduction to Somatostatin Receptor Antagonists
Somatostatin and its receptors play a crucial role in a multitude of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. The five G protein-coupled somatostatin receptor subtypes (SSTR1-5) are significant targets for therapeutic intervention in various diseases, including neuroendocrine tumors and acromegaly. Somatostatin receptor antagonists are invaluable tools for elucidating the physiological roles of endogenous somatostatin and for the development of novel therapeutics. This guide focuses on a comparative analysis of two such antagonists: this compound and cyclosomatostatin.
Overview of this compound and Cyclosomatostatin
This compound is a synthetic, cyclic octapeptide that has been characterized as a potent and selective antagonist for the somatostatin receptor subtype 2 (sst2).[1][2][3][4] In contrast, cyclosomatostatin is a cyclic hexapeptide that is generally described as a potent but non-selective somatostatin receptor antagonist, with noted activity at the SSTR1 subtype.[5][6][7] However, its pharmacological profile is complex, with some studies reporting agonist-like effects at other receptors.[6][8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and cyclosomatostatin, providing a basis for their comparative assessment.
Table 1: Somatostatin Receptor Binding Affinities
| Compound | SSTR1 (pIC50) | SSTR2 (pIC50) | SSTR3 (pIC50) | SSTR4 (pIC50) | SSTR5 (pIC50) | Reference |
| This compound | 5.41 | 8.58 | 6.07 | 5.76 | 6.48 | [1] |
| Cyclosomatostatin | Potent Antagonist | Lower Affinity | Lower Affinity | Lower Affinity | Lower Affinity | [5][6][7] |
Table 2: Functional Activity Profile
| Compound | Primary Target | Mechanism of Action | Noted Secondary/Off-Target Effects |
| This compound | sst2 | Competitive Antagonist[1][4] | May possess intrinsic activity at sst2 and high affinity for sst5 receptors.[9] |
| Cyclosomatostatin | SSTR1 (and others) | Competitive Antagonist[5] | Can act as an agonist in SH-SY5Y neuroblastoma cells and may exhibit opioid agonist activity.[6][8] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these antagonists and a typical experimental workflow for their characterization.
Signaling Pathways
Somatostatin receptors, upon activation by the endogenous ligand somatostatin, couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Antagonists like this compound and cyclosomatostatin block these effects by preventing somatostatin from binding to its receptors.
Caption: Somatostatin receptor signaling pathway and points of antagonism.
Experimental Workflow
A typical workflow to compare the pharmacological properties of this compound and cyclosomatostatin involves both binding and functional assays.
Caption: A generalized experimental workflow for comparing SSTR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key experiments used to characterize SSTR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and cyclosomatostatin for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog with high affinity for the SSTR subtype being tested (e.g., [125I]-SRIF-14 or a subtype-selective radioligand).
-
Unlabeled this compound and cyclosomatostatin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or cyclosomatostatin) to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound and cyclosomatostatin in blocking somatostatin-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells stably expressing a single human SSTR subtype.
-
Somatostatin or a selective SSTR agonist.
-
This compound and cyclosomatostatin.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium and assay buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of the antagonist (this compound or cyclosomatostatin) for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of the somatostatin agonist (typically the EC80 concentration).
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The data are analyzed using non-linear regression to determine the IC50 value of the antagonist.
Conclusion
This compound and cyclosomatostatin are both valuable tools for studying the somatostatin system, but they exhibit distinct pharmacological profiles. This compound is a potent and selective antagonist of the sst2 receptor, making it an excellent choice for studies focused on this specific subtype.[1][4] Cyclosomatostatin, while also a potent antagonist, is non-selective and has a more complex pharmacology, including potential agonist effects at non-SSTRs.[5][6][8] Its utility is primarily as a broad-spectrum SSTR antagonist, with a noted potency at SSTR1. The choice between these two compounds should be guided by the specific research question and the desired receptor selectivity. For precise targeting of the sst2 receptor, this compound is the superior choice. For broader blockade of somatostatin signaling, particularly involving SSTR1, cyclosomatostatin may be considered, although its potential for off-target effects should be carefully controlled for in experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of CYN 154806: A Potent and Selective Somatostatin Receptor 2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CYN 154806, a potent and selective antagonist of the somatostatin receptor subtype 2 (sst2). The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in fields utilizing somatostatin receptor modulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a cyclic octapeptide that has demonstrated high affinity and selectivity for the sst2 receptor.[1][2][3] Its ability to block the binding and signaling of the endogenous ligand somatostatin makes it a valuable tool for studying the physiological roles of the sst2 receptor and a potential therapeutic agent. This guide will delve into comparative studies involving this compound, including its isoforms and its broader class of sst2 antagonists against sst2 agonists.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and its comparators at various somatostatin receptor subtypes.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
| Compound | sst1 (pIC50) | sst2 (pIC50) | sst3 (pIC50) | sst4 (pIC50) | sst5 (pIC50) | Reference |
| This compound | 5.41 | 8.58 | 6.07 | 5.76 | 6.48 | [2][3] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.
Table 2: Comparative Functional Activity of this compound Isoforms at the Human sst2 Receptor
| Compound (Isoform) | Assay | Agonist/Antagonist Activity | Potency (pEC50/pKB) | Efficacy (Emax) | Reference |
| L-Tyr8 this compound | Forskolin-stimulated cAMP accumulation | Full Agonist | 7.73 | 104% | [1] |
| D-Tyr8 this compound | Forskolin-stimulated cAMP accumulation | Full Agonist | 7.73 | 78% | [1] |
| L-Tyr8 this compound | Luciferase expression | Partial Agonist | 7.85 | 50% | [1] |
| D-Tyr8 this compound | Luciferase expression | Partial Agonist | 8.16 | 29% | [1] |
| L-Tyr8 this compound | [35S]GTPγS binding | Silent Antagonist | 6.88 | Not Applicable | [1] |
| D-Tyr8 this compound | [35S]GTPγS binding | Silent Antagonist | 7.50 | Not Applicable | [1] |
| D-Tyr8 this compound | SRIF-induced inhibition of neurotransmission (guinea-pig ileum) | Antagonist | Not Reported | Devoid of agonism | [1] |
| L-Tyr8 this compound | SRIF-induced inhibition of neurotransmission (guinea-pig ileum) | Agonist | 8.23 | 32% | [1] |
pEC50 is the negative logarithm of the half maximal effective concentration. pKB is the negative logarithm of the dissociation constant of an antagonist. Emax is the maximum response achievable by the compound.
Table 3: Comparison of sst2 Antagonists and Agonists in Tumor Targeting
| Compound Class | Key Characteristics | In Vivo Tumor Uptake | Internalization | Reference |
| sst2 Antagonists (e.g., radiolabeled Satoreotide derivatives) | Bind to more receptor sites, do not induce receptor internalization. | Higher and more sustained | Low | [4][5] |
| sst2 Agonists (e.g., radiolabeled DOTA-TATE) | Induce receptor internalization. | Lower and shorter-lasting | High | [5][6] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the sst2 receptor signaling pathway and a typical experimental workflow.
References
- 1. Functional characterisation of the putative somatostatin sst2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the Anti-Tumour Activity of the Somatostatin Receptor (SST) Antagonist [177Lu]Lu-Satoreotide Tetraxetan and the Agonist [177Lu]Lu-DOTA-TATE in Mice Bearing AR42J SST2-Positive Tumours [mdpi.com]
- 5. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SST2 Receptor Expression for CYN 154806 Studies: A Comparative Guide
For researchers investigating the somatostatin receptor subtype 2 (SST2), the selective antagonist CYN 154806 is a critical tool. However, robust and reliable data from studies using this compound hinges on the accurate confirmation of SST2 receptor expression in the chosen experimental model. This guide provides a comparative overview of this compound against other SST2 receptor modulators, detailed experimental protocols for receptor expression validation, and visual workflows to streamline your research.
Performance Comparison of SST2 Receptor Ligands
This compound is a potent and selective antagonist for the human SST2 receptor.[1][2] Its performance is best understood in the context of other available ligands. The following table summarizes the binding affinities of this compound and other common SST2 receptor modulators.
| Compound | Type | Target Receptor(s) | Binding Affinity (pIC50/pKd) | Cell Line | Reference |
| This compound | Antagonist | SST2 | pIC50: 8.58 | CHO-K1 | [1][2] |
| SST1 | pIC50: 5.41 | CHO-K1 | [1][2] | ||
| SST3 | pIC50: 6.07 | CHO-K1 | [1][2] | ||
| SST4 | pIC50: 5.76 | CHO-K1 | [1][2] | ||
| SST5 | pIC50: 6.48 | CHO-K1 | [1][2] | ||
| Somatostatin-14 (SRIF-14) | Agonist | SST1-5 | pKd: ~8.5-9.5 | Various | [3] |
| Octreotide | Agonist | SST2 > SST5, SST3 | pKi: ~8.5 (SST2) | CHO | [4] |
| BIM-23027 | Antagonist | SST2 | Not explicitly defined in searches | Rat Brain/CHO | [5] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration, and pKd is the negative logarithm of the equilibrium dissociation constant. Higher values indicate stronger binding affinity.
Experimental Protocols for SST2 Receptor Expression Confirmation
Accurate determination of SST2 receptor expression is paramount for the validation of studies utilizing this compound. Below are detailed protocols for common experimental techniques.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the SST2 receptor, providing quantitative data on receptor density (Bmax) and affinity (Kd).
Materials:
-
CHO-K1 cells stably expressing human SST2 receptor
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-Somatostatin-14 or other suitable SST2-selective radioligand
-
Unlabeled this compound (for competition assay)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture: Culture SST2-expressing CHO-K1 cells to ~80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For non-specific binding, add a high concentration of unlabeled somatostatin-14 to a parallel set of tubes.
-
Incubate at 37°C for 30 minutes.
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein and a fixed concentration of radioligand with increasing concentrations of unlabeled this compound.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Bmax and Kd (for saturation) or IC50 (for competition).
-
Western Blotting
Western blotting allows for the detection and semi-quantification of the SST2 receptor protein.
Materials:
-
SST2-expressing CHO-K1 cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SST2 receptor antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SST2 antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunocytochemistry (ICC)
ICC provides qualitative information on the subcellular localization of the SST2 receptor.
Materials:
-
SST2-expressing CHO-K1 cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)[9]
-
Primary antibody: anti-SST2 receptor antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to ~70% confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block with 10% normal goat serum for 1 hour to reduce non-specific binding.[9]
-
Primary Antibody Incubation: Incubate with the primary anti-SST2 antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizing Key Processes
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: SST2 Receptor Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peakproteins.com [peakproteins.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CYN 154806
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for CYN 154806, a potent and selective somatostatin sst2 receptor antagonist. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Key Safety and Disposal Information
Proper disposal of this compound requires careful consideration of its chemical properties and potential hazards. The following table summarizes critical data for safe handling and disposal.
| Parameter | Value | Reference |
| Chemical Formula | C₅₆H₆₈N₁₂O₁₄S₂ | |
| Molecular Weight | 1197.35 g/mol | |
| CAS Number | 183658-72-2 | |
| Appearance | Powder | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store at -20°C as a powder. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | |
| Hazard Classification (this compound) | Acute toxicity, Oral (Category 4), Harmful if swallowed (H302). Acute aquatic toxicity (Category 1), Very toxic to aquatic life (H400). Chronic aquatic toxicity (Category 1), Very toxic to aquatic life with long lasting effects (H410). | |
| Hazard Classification (this compound TFA) | Not a hazardous substance or mixture. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. |
Note: There are conflicting hazard classifications for this compound and its trifluoroacetate (TFA) salt. To ensure the highest level of safety, it is recommended to handle and dispose of all forms of this compound as a hazardous substance.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the powder form.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
The container should be compatible with the chemical and appropriately marked with the contents and hazard symbols.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Due to its high aquatic toxicity, do not dispose of this compound solutions down the drain.
-
Accidental Spill Management
In the event of a spill, follow these procedures to contain and clean the area safely.
-
Evacuate: Ensure non-essential personnel evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully sweep or scoop up the absorbed material and contaminated solid waste into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all applicable regulations.
-
Regulatory Compliance: Disposal must adhere to all prevailing country, federal, state, and local regulations for hazardous chemical waste.
-
Approved Waste Disposal Facility: Arrange for the collection and disposal of the waste through a licensed and approved waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Safeguarding Your Research: A Comprehensive Guide to Handling CYN 154806
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and selective compounds like CYN 154806. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a valuable somatostatin sst2 receptor antagonist used in a variety of research applications. Adherence to these protocols will help ensure the integrity of your experiments and, most importantly, the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from safety data sheets and general best practices for handling research peptides.[1][2][3][4]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles with Side-Shields | ANSI Z87.1-rated | Protects eyes from potential splashes of solutions containing this compound.[1][2] |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[1][2] |
| Impervious Clothing | As needed | Recommended for larger quantities or when there is a significant risk of splashes.[1] | |
| Respiratory Protection | Suitable Respirator | NIOSH-approved | Use when handling the powder form to avoid inhalation of dust, or when adequate ventilation is not available.[1][3] |
II. Operational Workflow for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination. The following diagram outlines the key steps in this workflow.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
